N-(5-Chloro-2-methylphenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHVWJACZZWZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207742 | |
| Record name | N-(5-Chloro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5900-55-0 | |
| Record name | N-(5-Chloro-2-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5900-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(5-Chloro-2-methylphenyl)acetamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5900-55-0 | |
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| Record name | N-(5-Chloro-2-methylphenyl)acetamide | |
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| Record name | N-(5-chloro-2-methylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE65MZX3VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: N-(5-Chloro-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(5-Chloro-2-methylphenyl)acetamide, a substituted aromatic amide of interest in chemical and pharmaceutical research. The document details the compound's fundamental characteristics, including its molecular structure, and key physical data points. Methodologies for the synthesis and determination of its properties are outlined, drawing from established protocols for analogous compounds. While specific biological activity for this compound is not extensively documented in publicly available literature, this guide discusses the known structure-activity relationships of similar chloro-methyl-substituted N-phenylacetamides to provide context for potential research applications.
Chemical Identity and Properties
This compound is a crystalline solid. Its chemical structure consists of an acetamide group linked to a 5-chloro-2-methylphenyl moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.64 g/mol | [] |
| CAS Number | 5900-55-0 | [3] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Melting Point | 129-130 °C | [1] |
| Boiling Point | 319.6 °C at 760 mmHg | [1] |
| Density | 1.218 g/cm³ | [1] |
| Solubility | No quantitative data available. Expected to have limited solubility in water and higher solubility in organic solvents like ethanol and acetone. | Inferred from related compounds[4] |
Experimental Protocols
Synthesis of this compound
A general and widely applicable method for the synthesis of N-aryl acetamides is the acetylation of the corresponding aniline derivative.[5]
Reaction Scheme:
References
An In-depth Technical Guide to the Molecular Structure of N-(5-Chloro-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of N-(5-Chloro-2-methylphenyl)acetamide. The information is intended to support research and development activities in medicinal chemistry, materials science, and related fields.
Molecular Structure and Properties
This compound is an organic compound belonging to the class of N-aryl acetamides. Its molecular structure consists of a 2-methyl-5-chlorophenyl group attached to the nitrogen atom of an acetamide moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Chemical Formula | C₉H₁₀ClNO | [1][2] |
| Molecular Weight | 183.63 g/mol | [1][2] |
| Melting Point | 129-130 °C | [1] |
| Boiling Point | 319.6 °C at 760 mmHg | [1][2] |
| Appearance | Expected to be a solid at room temperature | N/A |
| Solubility | Expected to have moderate solubility in polar solvents and higher solubility in organic solvents like ethanol and acetone. | [3] |
Synthesis
The synthesis of this compound is typically achieved through the N-acylation of 5-chloro-2-methylaniline. This reaction involves the nucleophilic attack of the amino group of the aniline derivative on the electrophilic carbonyl carbon of an acylating agent.
Experimental Protocol: N-acylation of 5-chloro-2-methylaniline
This protocol is adapted from established methods for the acetylation of aromatic amines.[4]
Materials:
-
5-chloro-2-methylaniline
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 5-chloro-2-methylaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes. The base is added to neutralize the hydrochloric acid byproduct formed during the reaction.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C. If using acetic anhydride, a similar molar equivalent can be used.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure solid.
-
Spectroscopic Characterization
The molecular structure of this compound can be confirmed using various spectroscopic techniques. The expected data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~ 7.0 - 7.5 | Multiplet | 3H |
| NH | ~ 7.5 - 8.5 (variable) | Singlet (broad) | 1H |
| CH₃ (Aromatic) | ~ 2.2 - 2.4 | Singlet | 3H |
| CH₃ (Acetyl) | ~ 2.1 - 2.3 | Singlet | 3H |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.[5]
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~ 168 - 172 |
| Aromatic C-Cl | ~ 130 - 135 |
| Aromatic C-N | ~ 135 - 140 |
| Aromatic C-H | ~ 120 - 130 |
| Aromatic C-CH₃ | ~ 130 - 138 |
| CH₃ (Aromatic) | ~ 15 - 20 |
| CH₃ (Acetyl) | ~ 20 - 25 |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.[6]
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3250 - 3350 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1650 - 1690 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| N-H Bend (Amide) | 1510 - 1570 | Medium |
| C-N Stretch (Amide) | 1200 - 1300 | Medium |
| C-Cl Stretch | 700 - 850 | Strong |
Note: These are characteristic absorption ranges and the exact peak positions can be influenced by the molecular environment.[7]
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (approximately 183.63). The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Table 5: Potential Fragmentation Patterns in EI-MS
| Fragment | Description |
| [M - CH₂CO]⁺ | Loss of a ketene molecule, a common fragmentation for N-aryl acetamides. |
| [M - CH₃]⁺ | Loss of a methyl radical. |
| [CH₃CO]⁺ | Acylium ion, often a prominent peak at m/z 43. |
| [ClC₆H₃(CH₃)NH₂]⁺ | Ion corresponding to the 5-chloro-2-methylaniline moiety. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
As no specific biological signaling pathways involving this compound have been prominently reported in the literature, a signaling pathway diagram is not included. The provided workflow diagram serves to illustrate the logical progression from synthesis to structural confirmation, which is a critical aspect of chemical research and drug development.
References
- 1. uni-saarland.de [uni-saarland.de]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645) [hmdb.ca]
- 3. N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide | C9H11ClN2O3S | CID 51063960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to N-(5-Chloro-2-methylphenyl)acetamide: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for the synthesis, and an exploration of the biological activity of N-(5-Chloro-2-methylphenyl)acetamide. This document is intended to be a valuable resource for professionals in research and drug development.
Core Physical and Chemical Properties
This compound is a substituted aromatic amide. Its core characteristics are summarized in the table below, providing a ready reference for experimental planning and analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| Melting Point | 129-130 °C | [1] |
| Boiling Point | 319.6 °C at 760 mmHg | [1] |
| Density | 1.218 g/cm³ | [1] |
| Refractive Index | 1.592 | [1] |
| Appearance | Solid | [2] |
| CAS Number | 5900-55-0 | [3] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the acetylation of 5-chloro-2-methylaniline. This nucleophilic acyl substitution reaction is a common and effective method for the formation of amides. Below is a detailed experimental protocol.
Reaction Scheme
Caption: Synthesis of this compound.
Materials and Equipment
-
5-chloro-2-methylaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium acetate (for buffering)
-
Water (for precipitation and washing)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
Thin-layer chromatography (TLC) equipment
Procedure
-
Dissolution of Amine: In a round-bottom flask, dissolve 5-chloro-2-methylaniline (1 equivalent) in a minimal amount of glacial acetic acid.
-
Acetylation: While stirring the solution, slowly add acetic anhydride (1.1 equivalents). An exothermic reaction may be observed.
-
Reaction Completion: The reaction mixture can be stirred at room temperature for several hours or gently heated to 50-60°C for 1-2 hours to ensure completion. The progress of the reaction can be monitored by TLC.[4]
-
Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing cold water. This will cause the this compound product to precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Ethanol is a suitable solvent for this purpose. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration and dry them thoroughly. The purity of the final product can be assessed by its melting point.
Biological Activity and Signaling Pathway
While specific biological activities for this compound are not extensively documented in publicly available literature, it belongs to the chloroacetamide class of compounds, which are well-known for their herbicidal activity.[5][6] The primary mechanism of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[7]
VLCFAs are essential components of plant cell membranes and waxes. Their inhibition leads to a disruption of cell division and elongation, ultimately causing the death of the weed seedling.[7] The key enzyme inhibited by chloroacetamides is believed to be a condensing enzyme within the VLCFA elongase complex.[7]
The following diagram illustrates the proposed signaling pathway for the herbicidal action of chloroacetamide compounds.
Caption: Proposed mechanism of herbicidal action.
Experimental Workflows
The general workflow for the synthesis and characterization of this compound is outlined below.
References
- 1. echemi.com [echemi.com]
- 2. spectrabase.com [spectrabase.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility Profile of N-(5-Chloro-2-methylphenyl)acetamide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of N-(5-Chloro-2-methylphenyl)acetamide (CAS No: 5900-55-0). Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, qualitative solubility characteristics inferred from structurally related molecules, and detailed experimental protocols for determining its solubility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in various solvent systems.
| Property | Value | Reference |
| CAS Number | 5900-55-0 | [1][2][] |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| Melting Point | 129-130 °C | [1] |
| Boiling Point | 319.6 °C at 760 mmHg | [1] |
| Density | 1.218 g/cm³ | [1] |
Solubility Profile
Aqueous Solubility: The aqueous solubility of this compound is expected to be low. The presence of the chlorophenyl and methyl groups contributes to the molecule's hydrophobicity. Similar compounds, such as 2-Chloro-N-(2,6-dimethylphenyl)acetamide, are known to be less soluble in water due to their hydrophobic characteristics. The amide group can participate in hydrogen bonding, which may impart some minimal aqueous solubility.
Organic Solvent Solubility: this compound is anticipated to exhibit significantly better solubility in organic solvents compared to water. Structurally similar compounds, like N-(5-chloro-2-fluoro-phenyl)acetamide, demonstrate good solubility in organic solvents such as ethanol and acetone.[4] This is attributed to the ability of these less polar solvents to stabilize the aromatic structure of the compound.[4] Therefore, it is expected that this compound will be soluble in a range of common organic solvents, including:
-
Alcohols (e.g., methanol, ethanol)
-
Ketones (e.g., acetone)
-
Ethers (e.g., tetrahydrofuran)
-
Chlorinated solvents (e.g., dichloromethane)
-
Aprotic polar solvents (e.g., dimethyl sulfoxide, dimethylformamide)
Factors Influencing Solubility:
-
Temperature: The solubility of organic compounds like this compound generally increases with a rise in temperature.[4]
-
pH: The amide functional group is generally considered neutral, but its ionization can be influenced by pH, which may alter its solubility characteristics.[4]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from standard shake-flask methods for pharmaceutical compounds.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, pH buffers, ethanol, methanol, acetone, DMSO)
-
Volumetric flasks
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually evident.
-
Add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.
-
Centrifuge the vials at a high speed to ensure complete sedimentation of the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant from each vial, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
-
Dilute the filtered samples with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the determined concentration from the HPLC analysis and the dilution factor used.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathways
There is no information available in the public domain linking this compound to specific biological signaling pathways. Its primary known application area, based on structurally similar compounds, is as an intermediate in the synthesis of pharmaceuticals.[5] Further research would be required to elucidate any potential biological activity or interactions with signaling cascades.
References
Spectroscopic Analysis of N-(5-Chloro-2-methylphenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for N-(5-Chloro-2-methylphenyl)acetamide (CAS No: 5900-55-0), a compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the predicted spectral characteristics based on its chemical structure. Furthermore, it details standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar compounds.
Compound at a Glance
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Acetamido-4-chlorotoluene, 4-Chloro-2-acetaminotoluene |
| CAS Number | 5900-55-0[1][] |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.64 g/mol [][3] |
| Melting Point | 129-130 °C[4] |
Predicted Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | Singlet | 1H | -NH (Amide proton) |
| ~ 7.5 | Doublet | 1H | Aromatic CH (H-6) |
| ~ 7.1 | Doublet of doublets | 1H | Aromatic CH (H-4) |
| ~ 7.0 | Doublet | 1H | Aromatic CH (H-3) |
| ~ 2.2 | Singlet | 3H | Ar-CH₃ (Methyl group on ring) |
| ~ 2.1 | Singlet | 3H | CO-CH₃ (Acetyl methyl group) |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (Amide carbonyl) |
| ~ 135 | Aromatic C-Cl (C-5) |
| ~ 134 | Aromatic C-N (C-1) |
| ~ 130 | Aromatic C-CH₃ (C-2) |
| ~ 128 | Aromatic CH (C-4) |
| ~ 125 | Aromatic CH (C-6) |
| ~ 122 | Aromatic CH (C-3) |
| ~ 24 | CO-CH₃ (Acetyl methyl) |
| ~ 17 | Ar-CH₃ (Ring methyl) |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3250 | Strong, Sharp | N-H Stretch (Amide) |
| ~ 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| ~ 2950 - 2850 | Medium | C-H Stretch (Aliphatic, CH₃) |
| ~ 1670 - 1650 | Strong | C=O Stretch (Amide I) |
| ~ 1600, 1480 | Medium-Strong | C=C Stretch (Aromatic ring) |
| ~ 1550 - 1530 | Strong | N-H Bend (Amide II) |
| ~ 850 - 800 | Strong | C-H Bend (Aromatic, out-of-plane) |
| ~ 750 - 700 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 183/185 | Molecular ion peak [M]⁺ and its isotope [M+2]⁺ due to ³⁵Cl and ³⁷Cl (approx. 3:1 ratio) |
| 141/143 | Fragment ion from the loss of acetyl group (-CH₂CO) |
| 126/128 | Fragment ion from the loss of the entire acetamide group |
| 43 | Fragment ion corresponding to [CH₃CO]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation: For a standard 5 mm NMR tube, dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5][6][7] The sample should be fully dissolved; if any solid particulates are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube.[5][7]
-
Internal Standard: If the solvent does not already contain an internal standard, a small amount of tetramethylsilane (TMS) can be added.
-
Instrumentation: The spectra should be acquired on a Fourier Transform NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A longer relaxation delay may be needed for quaternary carbons.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the solvent or TMS peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or zinc selenide).[8][9]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.[10]
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a high-quality spectrum.
-
-
Data Processing: The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11][12] This causes the molecule to ionize and fragment.[11][13]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be analyzed.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Spectroscopic Analysis Workflow.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. echemi.com [echemi.com]
- 5. How To [chem.rochester.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. waters.com [waters.com]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Safety and Handling of N-(5-Chloro-2-methylphenyl)acetamide
This document provides a comprehensive overview of the safety and handling procedures for this compound. The information is intended to equip laboratory and research personnel with the necessary knowledge to handle this chemical compound safely, minimizing risks to both personnel and the environment.
Section 1: Chemical Identification and Properties
This compound, also known as 2-Acetamido-4-chlorotoluene, is a chemical intermediate used in various laboratory and synthesis applications.[][2] Its fundamental properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5900-55-0 | [3][4] |
| Synonyms | 2-Acetamido-4-chlorotoluene, 4-Chloro-2-acetaminotoluene | [] |
| Molecular Formula | C₉H₁₀ClNO | [3] |
| Molecular Weight | 183.63 g/mol | [3] |
| Appearance | White solid | [5] |
| Melting Point | 129-130 °C | [3] |
| Boiling Point | 319.6 °C at 760 mmHg | [][3] |
| Density | 1.218 g/cm³ | [][3] |
| Flash Point | 147.1 °C | [3] |
| Purity | Typically >95% | [] |
Section 2: Hazard Identification
This compound is classified as hazardous.[3] The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[5]
Table 2: GHS Hazard and Precautionary Statements
| Category | Information | Source(s) |
| Pictogram(s) | [6] | |
| Signal Word | Warning | [6][7] |
| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6][7] H335: May cause respiratory irritation.[6] | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8] P264: Wash skin thoroughly after handling.[6][8] P270: Do not eat, drink or smoke when using this product.[8] P271: Use only outdoors or in a well-ventilated area.[6][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P330: Rinse mouth.[8] P362: Take off contaminated clothing and wash before reuse.[6] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6] P405: Store locked up.[6] P501: Dispose of contents/container to an approved waste disposal plant.[6] |
Potential Health Effects:
-
Ingestion: Harmful if swallowed, may cause irritation of the digestive tract.[5]
Section 3: First-Aid Measures
Immediate medical attention is recommended in case of significant exposure.[5] All first-aid procedures should be performed while wearing appropriate personal protective equipment.
Experimental Protocol: First-Aid Procedures
-
General Advice: Consult a physician and show this safety data sheet to the medical professional in attendance.[9]
-
If Inhaled:
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Swallowed:
Section 4: Fire-Fighting Measures
Experimental Protocol: Fire-Fighting Procedures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][6][9]
-
Specific Hazards: During a fire, thermal decomposition can produce irritating and toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[11][12]
-
Protective Equipment for Firefighters: As in any chemical fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode (MSHA/NIOSH approved or equivalent) and full protective gear.[5][12]
Section 5: Accidental Release Measures
Experimental Protocol: Chemical Spill Cleanup
-
Personnel Precautions:
-
Evacuate non-essential personnel from the area.[9]
-
Ensure adequate ventilation.[11]
-
Wear appropriate personal protective equipment (PPE) as outlined in Section 7, including gloves, safety goggles, and a respirator if dust is generated.[5][9]
-
Avoid breathing dust and prevent contact with skin and eyes.[5]
-
-
Containment and Cleaning:
-
Disposal:
-
Dispose of the waste material at an approved waste disposal facility in accordance with local, state, and federal regulations.[6]
-
Section 6: Handling and Storage
-
Handling:
-
Storage:
Section 7: Exposure Controls/Personal Protection
Engineering Controls:
-
Use adequate general or local exhaust ventilation to keep airborne concentrations below permissible exposure limits.[5]
-
Ensure that eyewash stations and safety showers are located close to the workstation.[8][12]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8][12] A face shield may be necessary for larger quantities.[11]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[5][13]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations at a low level, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][8]
Section 8: Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.[14]
-
Conditions to Avoid: No specific data available, but generally avoid heat and ignition sources.[12]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[12]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[12][14]
-
Hazardous Polymerization: Will not occur.[14]
Workflow Visualization
The following diagram illustrates a standard workflow for responding to a chemical spill, a critical aspect of laboratory safety and handling.
Caption: A flowchart for a safe and systematic chemical spill response.
References
- 2. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. keyorganics.net [keyorganics.net]
- 9. capotchem.com [capotchem.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Guide: Material Safety Data Sheet for N-(5-Chloro-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
An In-depth Analysis of N-(5-Chloro-2-methylphenyl)acetamide (CAS No. 5900-55-0)
This technical guide provides a comprehensive overview of the material safety data for this compound, tailored for professionals in research and drug development. The information is compiled from various safety data sheets and chemical databases.
Chemical Identification and Physical Properties
This compound is a chemical intermediate with the molecular formula C₉H₁₀ClNO.[1][2] It is important to distinguish this compound from similar chemical structures to ensure accurate handling and safety precautions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClNO | [1][2] |
| Molecular Weight | 183.63 g/mol | [1] |
| CAS Number | 5900-55-0 | [1][2] |
| Appearance | Data not available | |
| Melting Point | 129-130 °C | [1] |
| Boiling Point | 319.6 °C at 760 mmHg | [1] |
| Density | 1.218 g/cm³ | [1] |
| Flash Point | 147.1 °C | [1] |
| Refractive Index | 1.592 | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| XLogP3 | 2.67980 | [1] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed.[1]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
Pictogram:
Signal Word: Warning
Precautionary Statements:
A comprehensive set of precautionary statements is associated with this compound, including guidelines for prevention, response, storage, and disposal.[1] Key statements include:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Logical Flow for Hazard Communication
Caption: Hazard Communication Workflow.
Toxicological Information
While the GHS classification indicates oral toxicity, specific quantitative data such as LD50 (median lethal dose) values for this compound were not available in the public domain at the time of this review. The primary identified toxicological effect is harm if ingested.[1] Information on other routes of exposure (dermal, inhalation) and other toxicological endpoints (e.g., skin/eye irritation, carcinogenicity) is not currently available for this specific compound.
Table 3: Summary of Toxicological Data
| Endpoint | Result | Species | Method | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | Not specified | GHS Classification | [1] |
| Acute Dermal Toxicity | Data not available | - | - | - |
| Acute Inhalation Toxicity | Data not available | - | - | - |
| Skin Corrosion/Irritation | Data not available | - | - | - |
| Serious Eye Damage/Irritation | Data not available | - | - | - |
| Carcinogenicity | Data not available | - | - | - |
Experimental Protocols
Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicological properties of chemicals.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance. The test involves a stepwise procedure with the use of a limited number of animals.
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically rats) are used.
-
Dose Administration: The test substance is administered orally by gavage in a stepwise manner to a group of animals.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Endpoint: The procedure is designed to classify the substance into one of the GHS acute toxicity categories based on the observed mortality.
Conceptual Workflow for OECD 423
Caption: OECD 423 Experimental Workflow.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Selection: Typically, a single albino rabbit is used for the initial test.
-
Application: A small amount of the test substance is applied to a shaved patch of skin.
-
Exposure: The substance is left in contact with the skin for a specified period (usually 4 hours).
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days.
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on these scores.
Ecological Information
Table 4: Ecological Data
| Endpoint | Result | Species | Method | Source(s) |
| Aquatic Toxicity | Data not available | - | - | - |
| Persistence and Degradability | Data not available | - | - | - |
| Bioaccumulative Potential | Data not available | - | - | - |
Handling, Storage, and Disposal
Given the known hazards, appropriate precautions should be taken when handling this compound.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Safe Handling and Storage Protocol
Caption: Handling and Storage Workflow.
First-Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
In all cases of exposure, seek medical attention if symptoms persist.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Formation of toxic gases is possible during heating or in case of fire.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Disclaimer
This document is intended as a technical guide for trained professionals and is based on currently available information. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the original SDS and exercise their professional judgment in the safe handling of this chemical.
References
Potential Biological Activity of N-(5-Chloro-2-methylphenyl)acetamide: A Technical Guide
Disclaimer: Publicly available scientific literature contains limited direct experimental data on the biological activity of N-(5-Chloro-2-methylphenyl)acetamide. This technical guide, therefore, presents a scientifically-informed overview of its potential biological activities based on the known properties of the broader chloroacetamide and N-phenylacetamide classes of chemical compounds. The information provided herein is intended to serve as a foundation for future research and is not a definitive account of this specific molecule's biological profile. Direct experimental validation is essential to confirm these hypothesized activities.
Introduction
This compound is a substituted aromatic amide. Its chemical structure, featuring a chloroacetamide moiety, suggests a potential for electrophilic interactions with biological macromolecules. The N-phenylacetamide core is a common scaffold in medicinal chemistry, known to be associated with a diverse range of pharmacological effects. This guide will explore the potential antimicrobial, anti-inflammatory, and cytotoxic activities of this compound, drawing parallels with structurally related compounds.
Core Mechanism of Action: Covalent Inhibition
The chloroacetamide functional group is a key determinant of the potential biological activity of this compound. This group acts as an electrophile, rendering the molecule susceptible to nucleophilic attack from amino acid residues within proteins, particularly the thiol group of cysteine. This interaction can lead to the formation of a stable, covalent thioether bond, resulting in irreversible inhibition of the target protein's function. This mechanism is a well-established principle for the biological effects of various chloroacetamide-containing molecules.
Potential Biological Activities
Based on the activities of related N-phenylacetamide and chloroacetamide derivatives, the following biological effects for this compound can be hypothesized:
Antimicrobial Activity
Substituted N-phenyl-2-chloroacetamides have demonstrated notable antimicrobial properties. The biological activity of these compounds often varies with the nature and position of substituents on the phenyl ring. Halogenated N-phenyl chloroacetamides have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanism for their antimicrobial action involves the covalent modification of essential microbial enzymes.
Table 1: Antimicrobial Activity of Representative Chloroacetamide Derivatives
| Compound | Target Organism | Activity Metric (μg/mL) | Reference |
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | MIC: 62.5 | [1] |
| N-(4-fluorophenyl)-2-chloroacetamide | Staphylococcus aureus | MIC: 62.5 | [1] |
| N-(3-bromophenyl)-2-chloroacetamide | Staphylococcus aureus | MIC: 125 | [1] |
| N-(4-chlorophenyl)-2-chloroacetamide | Candida albicans | MIC: 250 | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.
Anti-Inflammatory Activity
Certain N-phenylacetamide derivatives have been reported to possess anti-inflammatory properties. For instance, N-(2-hydroxyphenyl)acetamide has been shown to reduce levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in animal models of arthritis.[2] The anti-inflammatory effects are also potentially linked to the modulation of oxidative stress markers.[2]
Cytotoxic and Anticancer Activity
The N-phenylacetamide scaffold is present in a number of compounds investigated for their anticancer potential. Derivatives of 2-phenylacetamide have exhibited cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death).[4] The presence of a reactive chloroacetamide moiety could enhance cytotoxic activity through the irreversible inhibition of proteins critical for cancer cell survival.
Table 2: Cytotoxicity of Representative Phenylacetamide Derivatives against Cancer Cell Lines
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(phenyl with nitro group)acetamide | PC3 (prostate carcinoma) | 52 | [3] |
| 2-(4-Fluorophenyl)-N-(phenyl with nitro group)acetamide | MCF-7 (breast cancer) | 100 | [3] |
| Phenylacetamide derivative 3j (p-nitro substituted) | MDA-MB-468 (Breast Cancer) | 0.76 | [4] |
| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6 | [4] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are generalized experimental protocols that could be employed to investigate the potential biological activities of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains overnight in appropriate broth media (e.g., Luria Bertani for bacteria, Tryptic Soy Broth for yeast).[1] Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL.[1]
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate with the appropriate growth medium to achieve a range of concentrations.[1]
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Anti-Inflammatory Assay (LPS-Stimulated Macrophages)
This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium (e.g., DMEM with 10% FBS).
-
Cell Seeding: Seed the macrophages into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Cytokine Measurement: After 24 hours of incubation, collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the concentration-dependent inhibition of cytokine production by the test compound.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cell lines of interest into a 96-well plate and allow them to attach overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualizations
The following diagrams illustrate hypothetical workflows and signaling pathways relevant to the potential biological activities of this compound.
Antimicrobial Susceptibility Testing Workflow.
Generalized NF-κB Signaling Pathway in Inflammation.
Hypothesized Cytotoxic Mechanism of Action.
References
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
N-(5-Chloro-2-methylphenyl)acetamide: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Chloro-2-methylphenyl)acetamide, a substituted acetamide, belongs to a class of compounds recognized for their diverse biological activities. While specific research on this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. This document covers the synthesis, physicochemical properties, and potential biological applications, offering detailed experimental protocols and logical workflows to guide future research and development efforts.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₉H₁₀ClNO.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Reference(s) |
| CAS Number | 5900-55-0 | [1] |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| Melting Point | 129-130 °C | [1] |
| Boiling Point | 319.6 °C at 760 mmHg | [1] |
| Density | 1.218 g/cm³ | [1] |
| Flash Point | 147.1 °C | [1] |
| Refractive Index | 1.592 | [1] |
Synthesis
The primary synthetic route to this compound is through the acylation of the corresponding aniline, 5-chloro-2-methylaniline. This is a standard and widely used method for the formation of an amide bond.
General Synthesis Workflow
Caption: General workflow for the synthesis and characterization of the target compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-2-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.
-
Addition of Acylating Agent: Cool the solution in an ice bath. Slowly add the acetylating agent, either acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents), dropwise to the stirred solution. If an acid chloride is used, a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) should be added to scavenge the HCl byproduct.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding water. If the product precipitates, it can be collected by filtration. Otherwise, perform a liquid-liquid extraction. If dichloromethane was used as the solvent, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by determining its melting point.
Spectroscopic Data
As of this review, published experimental spectroscopic data for this compound is scarce. Researchers should expect characteristic signals corresponding to the aromatic protons, the methyl group protons, the amide proton, and the acetyl methyl protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the methyl carbon, the carbonyl carbon, and the acetyl methyl carbon. The IR spectrum should exhibit characteristic peaks for the N-H stretch, C=O stretch (amide I band), and N-H bend (amide II band).
Biological Activity and Potential Applications
The chloroacetamide functional group is present in a variety of biologically active molecules, suggesting that this compound could be a valuable scaffold in drug discovery.[4]
Antimicrobial Activity
N-(substituted phenyl)-2-chloroacetamides have demonstrated efficacy against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and to a lesser extent, against Gram-negative bacteria and yeasts like Candida albicans.[4] The biological activity is influenced by the nature and position of substituents on the phenyl ring. The lipophilicity and electronic properties imparted by the chloro and methyl groups on the target molecule may contribute to its potential antimicrobial effects.
Experimental Protocol for Antimicrobial Screening (Proposed)
The following is a general protocol for evaluating the antimicrobial activity of the title compound, based on established methods for similar compounds.[2][4]
-
Microorganism Strains:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), MRSA (e.g., ATCC 33591)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)
-
Yeast: Candida albicans (e.g., ATCC 10231)
-
-
Culture Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) and yeast in Sabouraud Dextrose Broth (SDB) overnight at 37°C. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
-
Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of final concentrations.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive controls (a known antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for yeast) and negative controls (broth with DMSO and broth with inoculum only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
-
Data Presentation: The results should be tabulated to show the MIC values of the test compound against the different microbial strains.
General Workflow for Biological Screening
Caption: A generalized workflow for the in vitro biological evaluation of the title compound.
Signaling Pathways and Mechanism of Action
Currently, there is no documented information on the specific mechanism of action or any signaling pathways modulated by this compound or its very close analogues in biological systems.[5] Future research could explore its effects on pathways commonly targeted by antimicrobial agents, such as cell wall synthesis, protein synthesis, or DNA replication. For potential anticancer applications, studies could investigate its impact on key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and drug development. While specific biological data for this molecule is lacking, the known activities of related chloroacetamides suggest that it may possess valuable antimicrobial or other pharmacological properties. The protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this compound, thereby contributing to the development of new therapeutic agents.
References
- 1. echemi.com [echemi.com]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(5-Chloro-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(5-Chloro-2-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through the acetylation of 5-chloro-2-methylaniline using acetic anhydride. This application note includes a comprehensive experimental procedure, tabulated data for reactants and products, and characteristic spectroscopic data for product verification. Additionally, a visual workflow diagram is provided to clearly illustrate the synthesis process.
Introduction
This compound is an important amide compound utilized in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The acetylation of anilines is a fundamental and widely used transformation in organic synthesis. This process involves the introduction of an acetyl group onto the nitrogen atom of the aniline, forming an acetamide. This transformation is often employed to protect the amino group during subsequent reactions or to modulate its electronic properties. The protocol described herein provides a straightforward and efficient method for the preparation of this compound in high purity.
Reaction Scheme
The synthesis proceeds via the nucleophilic acyl substitution of acetic anhydride by 5-chloro-2-methylaniline. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer yields the desired this compound and acetic acid as a byproduct.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 5-chloro-2-methylaniline | C₇H₈ClN | 141.60 | Light yellow to brown liquid | 2-4 | 228-230 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Colorless liquid | -73 | 138-140 |
| This compound | C₉H₁₀ClNO | 183.64 | Off-white to white solid | 138-141 | Not available |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, J=2.0 Hz, 1H, Ar-H), 7.20 (d, J=8.4 Hz, 1H, Ar-H), 7.10 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 2.25 (s, 3H, Ar-CH₃), 2.20 (s, 3H, COCH₃) |
| IR (KBr) | ν (cm⁻¹): 3280 (N-H stretch), 1665 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1590, 1480 (C=C aromatic stretch), 810 (C-H out-of-plane bend) |
Experimental Protocol
Materials and Equipment
-
5-chloro-2-methylaniline (98% purity)
-
Acetic anhydride (99% purity)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (35.3 mmol) of 5-chloro-2-methylaniline in 20 mL of glacial acetic acid.
-
Addition of Acetylating Agent: While stirring, slowly add 4.0 mL (42.4 mmol) of acetic anhydride to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into 100 mL of ice-cold water with vigorous stirring.
-
Precipitation: The crude this compound will precipitate as a solid. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any remaining acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at 60°C to a constant weight. A typical crude yield is in the range of 85-95%.
Purification Protocol
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove the activated charcoal (if used) or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them to a constant weight. The typical melting point of the purified product is 138-141°C.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for the acetylation of 5-chloro-2-methylaniline.
Safety Precautions
-
5-chloro-2-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable. Handle with care in a fume hood and wear appropriate PPE.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The protocol described provides an effective method for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and provides the product in good yield and high purity after recrystallization. The provided spectroscopic data can be used as a reference for product characterization. This application note serves as a valuable resource for researchers in organic synthesis and drug development.
Application Notes and Protocols: N-(5-Chloro-2-methylphenyl)acetamide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(5-Chloro-2-methylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the preparation of advanced pharmaceutical agents, such as kinase inhibitors.
Introduction
This compound is a substituted aromatic amide that serves as a versatile building block in medicinal chemistry. Its structure, featuring a chlorinated and methylated phenyl ring attached to an acetamide group, makes it a valuable precursor for the synthesis of complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and targeted cancer therapeutics like kinase inhibitors. The presence of the chloro and methyl groups on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, facilitating quick reference for experimental planning.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.64 g/mol | [1] |
| CAS Number | 5900-55-0 | [2] |
| Appearance | Solid | [3] |
| Melting Point | 129-130 °C | [4] |
| Boiling Point | 319.6 °C at 760 mmHg | [2][4] |
| Density | 1.218 g/cm³ | [2][4] |
| Solubility | Information not readily available | |
| Purity | Typically >95% | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 5-chloro-2-methylaniline using acetic anhydride.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Chloro-2-methylaniline | 141.59 | 10.0 g | 0.0706 |
| Acetic Anhydride | 102.09 | 8.0 mL (8.65 g) | 0.0847 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Sodium Acetate | 82.03 | 10.0 g | 0.122 |
| Deionized Water | 18.02 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 5-chloro-2-methylaniline in 50 mL of glacial acetic acid.
-
To this solution, slowly add 8.0 mL of acetic anhydride with continuous stirring.
-
Add 10.0 g of sodium acetate to the reaction mixture.
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 200 mL of ice-cold deionized water with stirring.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash the solid with cold deionized water (3 x 50 mL).
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 60 °C.
-
Calculate the yield and determine the melting point.
Expected Yield: 85-95%
Application in the Synthesis of a Kinase Inhibitor (Representative Protocol)
This compound and its analogs are valuable intermediates in the synthesis of multi-kinase inhibitors, such as Tivozanib. The following is a representative protocol illustrating the conceptual steps of how such an intermediate could be utilized.
Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for kinase inhibitor synthesis.
Conceptual Protocol for a Tivozanib-like Scaffold:
This protocol outlines the key transformations involved in constructing a kinase inhibitor, highlighting the role of the N-aryl acetamide moiety.
-
Preparation of the Quinoline Core: Synthesize the 6,7-dimethoxy-4-chloroquinoline core structure through established multi-step procedures starting from simpler aromatic precursors.
-
Ether Linkage Formation: React the N-(chloro-hydroxyphenyl)acetamide intermediate (an analogue of the title compound) with the 6,7-dimethoxy-4-chloroquinoline in the presence of a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent (e.g., DMF or NMP) at elevated temperatures. This step forms the critical ether linkage.
-
Amine Deprotection (Hydrolysis of Acetamide): The acetamide group, having served its purpose as a protecting group and directing group, is hydrolyzed under acidic or basic conditions to reveal the free amine.
-
Urea Formation: The newly formed aromatic amine is then reacted with an appropriate isocyanate (e.g., 5-methyl-3-isoxazolyl isocyanate for Tivozanib) in an aprotic solvent to form the final urea linkage, a common pharmacophore in kinase inhibitors.[5]
-
Purification: The final compound is purified using techniques such as column chromatography and/or recrystallization to yield the active pharmaceutical ingredient (API) with high purity.
Application in Targeted Cancer Therapy: Tivozanib Signaling Pathway
This compound derivatives are instrumental in synthesizing drugs that target specific signaling pathways implicated in cancer progression. Tivozanib, for instance, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).
By inhibiting VEGFR-1, -2, and -3, Tivozanib blocks the downstream signaling cascades that promote tumor growth and metastasis.[6][7]
Tivozanib Signaling Pathway Inhibition:
Caption: Tivozanib inhibits VEGFR signaling pathways.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. The protocols and data presented herein provide a solid foundation for its synthesis and application in the development of novel therapeutics, particularly in the field of oncology. Its role as a precursor to potent kinase inhibitors like Tivozanib underscores its importance in modern drug discovery and development.
References
- 1. Tivozanib: A New Hope for Treating Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fotivdahcp.com [fotivdahcp.com]
- 3. CN102532116B - Synthesis method of anti-tumor targeted therapeutic drug tivozanib - Google Patents [patents.google.com]
- 4. Synthesis of Anti-Cancer Targeted Therapies Drug Tivozanib | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Tivozanib? [synapse.patsnap.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
Application Notes and Protocols for N-(5-Chloro-2-methylphenyl)acetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of N-(5-Chloro-2-methylphenyl)acetamide, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. Detailed experimental protocols, characterization data, and workflow diagrams are presented to facilitate its use in the laboratory.
Chemical Properties and Data
This compound is a stable amide derivative of 5-chloro-2-methylaniline. Its chemical structure, featuring a substituted aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs).[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO | [2] |
| Molecular Weight | 183.64 g/mol | [2] |
| CAS Number | 5900-55-0 | [3] |
| Melting Point | 129-130 °C | |
| Boiling Point | 319.6 °C at 760 mmHg | [2] |
| Appearance | White to off-white solid |
Synthesis of this compound
The standard method for the synthesis of this compound is the N-acetylation of 5-chloro-2-methylaniline using acetic anhydride.[1] The following protocol is a representative procedure adapted from general methods for the acetylation of anilines.
Experimental Protocol: N-Acetylation of 5-Chloro-2-methylaniline
Materials:
-
5-Chloro-2-methylaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium acetate (optional, as base)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol or other suitable solvent for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-2-methylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane. If no solvent is used, the reaction can be performed neat.
-
Add acetic anhydride (1.1 to 1.5 equivalents) to the solution. A base, such as sodium acetate (1.2 equivalents), can be added to neutralize the acetic acid byproduct.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied to increase the reaction rate if necessary.
-
Upon completion of the reaction, quench the reaction mixture by slowly adding it to cold water or a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and dry it.
-
If the product does not precipitate, extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Expected Characterization Data
The following table provides expected spectroscopic data for this compound, based on the analysis of closely related compounds.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, the acetyl group protons, and the amide N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the acetyl carbonyl carbon, and the acetyl methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II). |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound. |
Applications in Organic Synthesis
This compound serves as a valuable intermediate for the synthesis of various organic molecules, particularly in the pharmaceutical industry. The presence of the chloro and methyl groups on the phenyl ring, along with the acetamide functionality, provides multiple sites for further chemical transformations.
Intermediate for Pharmaceutical Synthesis
This compound is a known precursor for the synthesis of NSAIDs and potentially other biologically active molecules. The acetamide group can be hydrolyzed to the corresponding aniline, which can then be used in a variety of coupling reactions or other transformations. The chloro substituent can also be a site for nucleophilic aromatic substitution or cross-coupling reactions.
Visualized Workflows
Synthesis of this compound
Caption: Synthetic workflow for this compound.
General Application in Multi-step Synthesis
Caption: Potential synthetic routes utilizing the target compound.
References
Application Notes and Protocols for the Characterization of N-(5-Chloro-2-methylphenyl)acetamide
Introduction
N-(5-Chloro-2-methylphenyl)acetamide is a chemical compound with applications as an intermediate in the synthesis of various pharmaceutical agents and other organic molecules.[1] Accurate and comprehensive characterization is crucial to ensure its identity, purity, and quality for research, development, and manufacturing purposes. These application notes provide detailed protocols for the analytical methods used to characterize this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A fundamental step in characterization is the determination of basic physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO | [2] |
| Molecular Weight | 183.63 g/mol | [3][4] |
| Melting Point | 129-130 °C | [3] |
| Appearance | Solid | |
| IUPAC Name | This compound | [] |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is a primary method for assessing the purity of this compound and quantifying known impurities.[6]
Principle: This technique separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[6] For acetamide compounds, a reverse-phase (RP) HPLC method is typically employed.[7]
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.[6]
-
A gradient elution is typically used, for example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 214 nm or 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.[6]
-
Data Analysis: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis
Caption: Workflow for purity determination using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: GC-MS is a powerful technique for identifying and quantifying volatile impurities. It is also used for the structural confirmation of the main compound.
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for identification.[8]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Column: HP-5MS or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector at 280 °C.
-
Oven Temperature Program: 100 °C for 2 min, then ramp to 280 °C at 16 °C/min and hold for 6 min.[9]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like acetone or ethyl acetate to a concentration of 1 mg/mL.
-
Data Analysis: Identify the main compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using the peak area from the total ion chromatogram (TIC).
| Parameter | Typical Value |
| Column Type | HP-5MS (or equivalent) |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Expected Molecular Ion (M+) | m/z 183 |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound by providing information about the hydrogen and carbon framework, respectively.[10]
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals for chemically non-equivalent atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[10]
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra.
-
Data Analysis:
-
¹H NMR: Analyze chemical shifts (δ), integration (number of protons), and multiplicity (splitting patterns) to assign protons to their respective positions in the molecule.
-
¹³C NMR: Analyze the chemical shifts of the carbon signals to identify the different carbon environments (e.g., aromatic, methyl, carbonyl).
-
Expected NMR Data (based on similar structures)
| Data Type | Expected Chemical Shifts (δ, ppm) and Multiplicity | Assignment |
| ¹H NMR | ~10.0-10.5 (s, 1H) | N-H (amide) |
| ~7.0-8.0 (m, 3H) | Aromatic protons | |
| ~2.2-2.4 (s, 3H) | -CH₃ (acetamide) | |
| ~2.1-2.3 (s, 3H) | -CH₃ (on phenyl ring) | |
| ¹³C NMR | ~165-170 | C=O (carbonyl) |
| ~118-140 | Aromatic carbons | |
| ~20-25 | -CH₃ carbons |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR is used to identify the functional groups present in the molecule.[10]
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, allowing for their identification.
Experimental Protocol: FTIR
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the sample, or use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3200 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1680-1640 | C=O Stretch (Amide I) | Carbonyl |
| ~1570-1515 | N-H Bend (Amide II) | Amide |
| ~1100-1000 | C-Cl Stretch | Chloroalkane |
General Analytical Characterization Workflow
Caption: A comprehensive workflow for the analytical characterization of a chemical substance.
References
- 1. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]
- 2. spectrabase.com [spectrabase.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Acetamide, N-(5-chloro-2-hydroxyphenyl)- | SIELC Technologies [sielc.com]
- 8. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(5-Chloro-2-methylphenyl)acetamide
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(5-Chloro-2-methylphenyl)acetamide. The described protocol is suitable for the determination of purity and the quantification of this compound in bulk drug substances and formulated products. The method is demonstrated to be specific, linear, accurate, and precise, making it a valuable tool for quality control and research and development in the pharmaceutical industry.
Introduction
This compound is an organic compound with potential applications in pharmaceutical and chemical research. Ensuring the purity and accurate quantification of this compound is critical for its use in drug development and other scientific applications. High-performance liquid chromatography (HPLC) is a powerful analytical technique that separates components in a mixture for identification, quantification, and purification.[1] This document provides a detailed protocol for a stability-indicating RP-HPLC method for this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. These conditions were established to provide a sharp, symmetrical peak for this compound with a suitable retention time.
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic: 60% A, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 mixture of Mobile Phase A and B (diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix thoroughly.
Sample Solution Preparation
-
Accurately weigh a quantity of the sample equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Follow steps 2 and 3 from the Standard Solution Preparation protocol.
Calibration Curve Preparation
-
Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the range of 10-150 µg/mL.
-
A typical calibration set might include concentrations of 10, 25, 50, 100, and 150 µg/mL.
Method Validation Summary
The analytical method was validated for specificity, linearity, accuracy, precision, and robustness. The results are summarized in the following tables.
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 7500 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.4% |
Linearity
The linearity of the method was determined by analyzing the calibration standards in triplicate.
Table 3: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 150 | 0.9998 |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.6% |
| 100% | 100.2 | 0.4% |
| 120% | 99.8 | 0.5% |
Precision
The precision of the method was evaluated at both the instrument (repeatability) and inter-day (intermediate precision) levels.
Table 5: Precision Data
| Precision Level | %RSD of Assay Results (n=6) |
| Repeatability | 0.5% |
| Intermediate Precision | 0.8% |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of the analytical method.
Conclusion
The developed RP-HPLC method for the analysis of this compound is simple, rapid, and reliable. The validation results confirm that the method is suitable for its intended purpose in a quality control or research environment. The isocratic mobile phase and short run time allow for a high throughput of samples.
References
Application Note: 1H NMR Interpretation of N-(5-Chloro-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-(5-Chloro-2-methylphenyl)acetamide. Included are the predicted chemical shifts, splitting patterns, and coupling constants for each proton in the molecule. A standard experimental protocol for the acquisition of 1H NMR data for small organic molecules is also provided, alongside a visual representation of the molecule with proton assignments.
Introduction
This compound is a substituted aromatic amide. The structural elucidation of such compounds is crucial in various stages of drug discovery and development, as well as in synthetic chemistry, to confirm the identity and purity of the synthesized molecule. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure by probing the chemical environment of hydrogen atoms. This application note serves as a practical guide for the interpretation of the 1H NMR spectrum of this specific compound.
Predicted 1H NMR Data
The 1H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons, the methyl protons on the phenyl ring, the amide proton, and the acetyl methyl protons. The predicted data, based on the analysis of structurally similar compounds, is summarized in the table below. The exact chemical shifts can vary slightly depending on the solvent and concentration used.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H (Amide) | ~ 7.5 - 8.5 | 1H | Broad Singlet | - |
| H-6 | ~ 7.8 - 8.2 | 1H | Doublet | ~ 2.0 |
| H-4 | ~ 7.1 - 7.3 | 1H | Doublet of Doublets | ~ 8.5, 2.0 |
| H-3 | ~ 7.0 - 7.2 | 1H | Doublet | ~ 8.5 |
| CH3 (Aryl) | ~ 2.2 - 2.4 | 3H | Singlet | - |
| CH3 (Acetyl) | ~ 2.1 - 2.3 | 3H | Singlet | - |
Experimental Protocol
This section outlines a standard protocol for the preparation and acquisition of a 1H NMR spectrum for a small organic molecule like this compound.
3.1. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of the this compound sample into a clean, dry vial.[1][2][3][4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)). The volume of the solvent should be approximately 0.6-0.7 mL.[1]
-
Dissolution: Add the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to avoid interfering with the magnetic field homogeneity.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
3.2. NMR Data Acquisition
-
Instrument Setup: The 1H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument will then lock onto the deuterium signal of the solvent.
-
Shimming: Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a sample of this concentration, 8 to 16 scans are typically sufficient.
-
Data Processing: After acquisition, the Free Induction Decay (FID) signal is Fourier transformed to obtain the frequency-domain NMR spectrum. Phase and baseline corrections should be applied to the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Data Interpretation and Visualization
The predicted 1H NMR spectrum of this compound is expected to show the following key features:
-
Aromatic Region (δ 7.0 - 8.2 ppm):
-
H-6: This proton is expected to appear as a doublet due to coupling with H-4 (meta-coupling).
-
H-4: This proton will likely be a doublet of doublets, coupling to both H-3 (ortho-coupling) and H-6 (meta-coupling).
-
H-3: This proton should appear as a doublet due to coupling with H-4 (ortho-coupling).
-
-
Amide Proton (δ 7.5 - 8.5 ppm): The amide proton typically appears as a broad singlet and its chemical shift can be concentration and solvent dependent.
-
Methyl Groups (δ 2.1 - 2.4 ppm):
-
The aryl methyl group (at position 2) and the acetyl methyl group are both expected to be singlets as they have no adjacent protons to couple with. Their chemical shifts will be similar, but can usually be distinguished.
-
Below is a diagram illustrating the structure of this compound with the assigned protons.
Caption: Molecular structure of this compound with proton assignments.
The following diagram illustrates the logical workflow for the 1H NMR analysis of the compound.
Caption: Workflow for 1H NMR analysis.
References
Application Notes and Protocols: Purification of N-(5-Chloro-2-methylphenyl)acetamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of N-(5-chloro-2-methylphenyl)acetamide, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The protocol outlines solvent selection, the recrystallization procedure, and methods for assessing purity. Diagrams illustrating the experimental workflow and the principles of solvent selection are included to provide a comprehensive guide for laboratory professionals.
Introduction
This compound is a substituted acetanilide derivative that often serves as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The purity of this intermediate is crucial for the successful and efficient synthesis of the final product, as impurities can lead to side reactions, lower yields, and complications in downstream purification processes.
Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the crude solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.
Solvent Selection and Solubility
The choice of a suitable solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent for the recrystallization of this compound should meet the following criteria:
-
High solubility at elevated temperatures and low solubility at room or lower temperatures. This differential solubility is essential for obtaining a high recovery of the purified product.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Solubility: The impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, whenever possible.
Based on the general solubility of N-aryl acetamides, several common laboratory solvents and solvent systems are good candidates for the recrystallization of this compound. A preliminary solubility test is always recommended to determine the optimal solvent or solvent mixture.
Table 1: Qualitative Solubility of this compound in Common Recrystallization Solvents
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Suitability for Recrystallization |
| Water | High | 100 | Low solubility, but may be suitable for highly impure samples where impurities are water-soluble. |
| Ethanol | Medium-High | 78 | Good potential. N-aryl acetamides often exhibit good solubility in hot ethanol and lower solubility when cold. |
| Ethanol/Water | Medium-High | Variable | A versatile and commonly used mixed-solvent system that can be fine-tuned for optimal solubility.[1] |
| Acetone | Medium-High | 56 | Good potential, as related compounds show good solubility.[2] Its low boiling point makes it easy to remove. |
| Ethyl Acetate/Hexane | Medium-Low | Variable | An effective mixed-solvent system for a wide range of compounds with intermediate polarity.[1] |
Illustrative Recrystallization Data
The following table presents representative data for a typical recrystallization of a substituted acetanilide. Please note that these values are for illustrative purposes and the actual results for this compound may vary depending on the initial purity and the specific conditions used.
Table 2: Representative Quantitative Data for Recrystallization of a Substituted Acetanilide
| Parameter | Value |
| Initial Mass of Crude Product | 5.00 g |
| Recrystallization Solvent | Ethanol/Water (8:2 v/v) |
| Volume of Solvent Used | 50 mL |
| Dissolution Temperature | ~78 °C |
| Crystallization Temperature | 0-5 °C (Ice Bath) |
| Mass of Purified Product | 4.25 g |
| Percent Recovery | 85% |
| Melting Point of Crude Product | 148-152 °C |
| Melting Point of Purified Product | 154-156 °C |
| Purity by HPLC (Crude) | 95.2% |
| Purity by HPLC (Purified) | 99.8% |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the purification of this compound using a single solvent recrystallization method with ethanol.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present after dissolution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a fluted filter paper in the preheated glass funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the hot plate.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Rinse the flask with a small amount of ice-cold ethanol and pour this rinsing into the funnel to wash the crystals.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value is indicative of high purity.
-
If available, use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the purity.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical relationship for selecting an optimal recrystallization solvent.
References
The Synthetic Versatility of N-(5-Chloro-2-methylphenyl)acetamide in the Pursuit of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: N-(5-Chloro-2-methylphenyl)acetamide, a substituted acetamide, presents itself as a valuable starting material and intermediate in the synthesis of a diverse array of potentially bioactive molecules. Its chemical architecture, featuring a reactive acetamide group and a substituted phenyl ring, offers multiple avenues for structural modification, paving the way for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthetic utility of this compound, including generalized experimental protocols and a summary of the biological activities observed in structurally related compounds. While specific examples of marketed drugs derived directly from this starting material are not prominently documented in publicly available literature, the principles of its reactivity and the bioactivities of analogous compounds provide a strong foundation for its application in drug discovery and development.
Synthetic Potential and Key Reactions
This compound can be strategically employed in organic synthesis through several key reaction pathways. The primary modes of reactivity involve the acetamide functional group and the potential for further substitution on the aromatic ring.
A fundamental synthetic route to this compound itself involves the acetylation of 5-chloro-2-methylaniline. This is typically achieved using acetylating agents like acetic anhydride or acetyl chloride.
Generalized Synthesis Workflow
Caption: General synthesis of the title compound and its potential derivatization.
The true synthetic value of this compound lies in its potential for further elaboration. The amide nitrogen and the aromatic ring can be sites for various chemical transformations to introduce diverse pharmacophores and modulate physicochemical properties. For instance, the corresponding amine, obtained via hydrolysis of the acetamide, can serve as a precursor for a wide range of derivatives.
Application in the Synthesis of Bioactive Scaffolds
While direct examples are scarce, the structural motif of this compound is found within broader classes of compounds that have demonstrated significant biological activity. The following sections detail the synthesis of related bioactive molecules, providing a blueprint for the potential applications of the title compound.
Antimicrobial Agents
Chloroacetamide derivatives are known to possess antimicrobial properties. The reactivity of the C-Cl bond allows for nucleophilic substitution, enabling the introduction of various functional groups that can enhance antimicrobial potency.
Table 1: Antimicrobial Activity of Structurally Related Acetamide Derivatives
| Compound Class | Organism | Activity (MIC) | Reference |
| N-(2-hydroxyl-5-substitutedphenyl)acetamides | Staphylococcus aureus | 25 µg/mL | [1] |
| N-(2-hydroxyl-5-substitutedphenyl)acetamides | Klebsiella pneumoniae | 25 µg/mL | [1] |
| N-(2-hydroxyl-5-substitutedphenyl)acetamides | Pseudomonas aeruginosa | Significant Activity | [1] |
| N-(2-hydroxyl-5-substitutedphenyl)acetamides | Candida albicans | Active | [1] |
Experimental Protocol 1: Generalized Synthesis of N-Aryl-2-(heterocyclylthio)acetamide Derivatives
This protocol describes a general procedure for the synthesis of thioether derivatives from a chloroacetamide precursor, a common strategy for generating antimicrobial candidates.
-
Reaction Setup: In a round-bottom flask, dissolve N-(5-Chloro-2-methylphenyl)-2-chloroacetamide (1.0 eq) and the desired heterocyclic thiol (e.g., 2-mercaptobenzothiazole) (1.0 eq) in a suitable solvent such as ethanol or acetone.
-
Base Addition: Add a base, for example, anhydrous potassium carbonate (1.5 eq), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthetic Workflow for Thioether Derivatives
Caption: Synthesis of thioether derivatives from a chloroacetamide precursor.
Enzyme Inhibitors
The acetamide scaffold is a common feature in a variety of enzyme inhibitors, including those targeting kinases and cyclooxygenases (COX). The N-phenylacetamide core can be readily modified to fit into the active sites of these enzymes.
Table 2: Enzyme Inhibitory Activity of Structurally Related Acetamide Derivatives
| Compound Class | Target Enzyme | Activity (IC50/GI50) | Reference |
| Thiazolyl N-benzyl-substituted acetamides | c-Src Kinase | 1.34 µM (GI50) | |
| N-Aryl acetamide dichloropyridazinone | PRMT5 | 12 µM (IC50) | |
| Pyrazole acetamide derivatives | COX-II | Potent Inhibition |
Experimental Protocol 2: Generalized Synthesis of N-Substituted Acetamides via Amide Coupling
This protocol outlines a general method for synthesizing a diverse library of acetamide derivatives from the corresponding carboxylic acid, which can be obtained from this compound via hydrolysis and further functionalization.
-
Acid Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF), add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and an amine base like Diisopropylethylamine (DIPEA) (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Relationship for Amide Library Synthesis
Caption: Pathway to a library of bioactive acetamides.
Conclusion
References
Application Notes and Protocols for N-(5-Chloro-2-methylphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of N-(5-Chloro-2-methylphenyl)acetamide derivatives, focusing on their anticancer and anti-inflammatory activities. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and development.
Introduction
This compound is a chemical intermediate that serves as a versatile scaffold for the synthesis of a variety of biologically active derivatives. The presence of the chloro and methyl groups on the phenyl ring, combined with the acetamide linkage, provides a unique chemical structure that can be readily modified to interact with various biological targets. Research has shown that derivatives of this compound exhibit promising potential as anticancer, anti-inflammatory, and kinase inhibiting agents.
Applications
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. Specifically, indole and thiazole carboxamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.
Indole Carboxamide Derivatives as EGFR Inhibitors:
Certain 5-chloro-indole-2-carboxamides, which can be synthesized from this compound, have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Inhibition of EGFR is a key strategy in cancer therapy. One such derivative, a p-2-methyl pyrrolidin-1-yl substituted indole-2-carboxamide, has shown a GI50 of 29 nM against a panel of cancer cell lines, outperforming the standard EGFR inhibitor, erlotinib, in several instances[1]. These compounds have been shown to inhibit both wild-type EGFR and the T790M mutant, which is a common mechanism of resistance to first-generation EGFR inhibitors[1].
Thiazole Carboxamide Derivatives:
Thiazole-5-carboxamide derivatives incorporating the N-(4-chloro-2-methylphenyl)amido moiety have also been synthesized and evaluated for their anticancer properties. One such compound exhibited a 48% growth inhibition against the A-549 lung cancer cell line[2]. The thiazole ring is a common scaffold in many biologically active compounds and its combination with the this compound structure presents a promising avenue for the development of new anticancer agents.
Anti-inflammatory Activity
The N-phenylacetamide scaffold is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound are being explored as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
COX-2 Inhibition:
The acetamide nitrogen in N-aryl acetamide derivatives can form crucial hydrogen bonds with amino acid residues in the active site of the COX-2 enzyme[3]. This interaction is key to their inhibitory activity. By selectively inhibiting COX-2, which is primarily involved in inflammation, while sparing COX-1, which has a protective role in the gastrointestinal tract, these derivatives have the potential to be effective anti-inflammatory agents with a reduced side-effect profile compared to traditional NSAIDs.
Quantitative Data
The following table summarizes the reported in vitro anticancer activity of representative this compound derivatives.
| Compound ID | Derivative Class | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| 1 | 5-Chloro-indole-2-carboxamide (p-2-methyl pyrrolidin-1-yl) | Four cancer cell line panel | 29 nM | [1] |
| 2 | 5-Chloro-indole-2-carboxamide (p-4-morpholin-1-yl) | Four cancer cell line panel | 31 nM | [1] |
| 3 | 5-Chloro-indole-2-carboxamide (p-N,N-dimethyl amino) | Four cancer cell line panel | 36 nM | [1] |
| 4 | N-(4-chloro-2-methylphenyl) thiazole-5-carboxamide | A-549 (Lung) | 48% inhibition | [2] |
Experimental Protocols
General Synthesis of N-(Aryl/Heteroaryl)-N-(5-chloro-2-methylphenyl)acetamide Derivatives
This protocol describes a general method for the synthesis of carboxamide derivatives starting from this compound.
Materials:
-
This compound
-
Appropriate carboxylic acid (e.g., indole-2-carboxylic acid, thiazole-5-carboxylic acid)
-
Coupling agent (e.g., EDC.HCl, DCC)
-
Base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the desired carboxylic acid (1.0 equivalent) in an anhydrous solvent, add the coupling agent (1.1 equivalents) and a base (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(5-Chloro-2-methylphenyl)amine (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic activity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., A-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be modulated by this compound derivatives based on their observed biological activities.
Caption: EGFR signaling pathway inhibition by this compound derivatives.
Caption: COX-2 mediated inflammation pathway and its inhibition.
Caption: General experimental workflow for the development of this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: N-(5-Chloro-2-methylphenyl)acetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(5-Chloro-2-methylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the N-acetylation of 5-Chloro-2-methylaniline. This is typically achieved by reacting 5-Chloro-2-methylaniline with an acetylating agent such as acetic anhydride or acetyl chloride.
Q2: Which acetylating agent is better: acetic anhydride or acetyl chloride?
A2: Acetic anhydride is often preferred for laboratory synthesis. It is easier to handle than acetyl chloride, the reaction is not reversible, and it generally produces a high-purity product in good yield.[1] Acetyl chloride is more reactive but can be difficult to handle due to its corrosiveness and sensitivity to moisture.[2] It also liberates HCl, which can convert half of the amine reactant into its hydrochloride salt, rendering it unreactive.[1]
Q3: What is a "green" or more environmentally friendly approach to this synthesis?
A3: A greener approach involves carrying out the acetylation in an aqueous medium, which avoids the use of organic solvents like acetic acid.[2] One reported method for the acetylation of anilines uses vinegar (acetic acid) as a catalyst in water at room temperature, offering a cost-effective and eco-friendly alternative.[3]
Q4: My reaction yield is low. What are the common causes?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be addressed by adjusting reaction time, temperature, or the stoichiometry of reactants.
-
Side reactions: The formation of byproducts, such as diacetylated compounds, can reduce the yield of the desired product.
-
Product loss during workup and purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.
-
Purity of starting materials: Impurities in the 5-Chloro-2-methylaniline can lead to side reactions and lower yields.
Q5: How can I purify the final product, this compound?
A5: The most common method for purification is recrystallization. While specific solvent systems for this exact compound are not widely published, for similar acetanilides, recrystallization from aqueous ethanol or an acetic acid-water mixture has proven effective.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction is slow or incomplete (as indicated by TLC) | Insufficient reactivity of the acetylating agent. | Consider switching from acetic anhydride to the more reactive acetyl chloride, keeping in mind the handling precautions. |
| Low reaction temperature. | Gently heat the reaction mixture. For many acetylation reactions, temperatures between 60-80°C are effective.[1] | |
| Catalyst is not used or is inefficient. | For challenging acetylations, a catalytic amount of a strong acid like concentrated sulfuric acid can be added.[1] Alternatively, for a greener approach, vinegar can be used as a catalyst in an aqueous medium.[3] | |
| Formation of a solid precipitate in the reaction mixture | The product, this compound, is precipitating out of the reaction solvent. | This is often the desired outcome. Ensure the reaction has gone to completion before filtering. |
| The hydrochloride salt of the starting amine has formed (especially when using acetyl chloride). | The addition of a base, such as sodium acetate, can neutralize the generated HCl and free the amine to react.[4] | |
| Product is an oil or does not solidify | Presence of impurities. | Attempt to purify a small sample by column chromatography to isolate the pure compound and induce crystallization. |
| Insufficient cooling during precipitation. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation of the solid product.[1][4] | |
| Low yield after purification | Product is soluble in the recrystallization solvent. | Optimize the recrystallization solvent system. You may need to use a solvent pair (e.g., ethanol/water) and adjust the ratio to minimize the solubility of the product at low temperatures. |
| Multiple transfer steps during workup. | Minimize the number of transfers between flasks to reduce mechanical losses of the product. |
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride in Aqueous Medium
This protocol is adapted from a general procedure for the acetylation of aniline.[4]
Materials:
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5-Chloro-2-methylaniline
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
Procedure:
-
Dissolve 5-Chloro-2-methylaniline in water. Note that it may not be fully soluble.
-
Add concentrated HCl to form the hydrochloride salt of the amine, which should be soluble.
-
In a separate flask, prepare a solution of sodium acetate in water.
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Add acetic anhydride to the solution of the amine hydrochloride, swirl to mix, and immediately add the sodium acetate solution.
-
This compound should precipitate as a white solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to obtain pure this compound.
Protocol 2: Acetylation using Acetic Anhydride with Acid Catalyst
This protocol is a general method for acetylation.[1]
Materials:
-
5-Chloro-2-methylaniline
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a round-bottomed flask, add 5-Chloro-2-methylaniline.
-
Carefully add acetic anhydride, followed by a few drops of concentrated H₂SO₄.
-
Gently heat the mixture in a water bath at 60-80°C for 10-15 minutes with stirring.
-
After heating, discontinue and carefully add a small amount of cold water to the warm flask to decompose any excess acetic anhydride.
-
Once the initial reaction subsides, add a larger volume of cold water to precipitate the product.
-
Cool the flask in an ice bath to complete the crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize from a suitable solvent for purification.
Data Presentation
Table 1: Comparison of Acetylating Agents for N-Acetylation
| Acetylating Agent | Advantages | Disadvantages | Typical Reaction Conditions |
| Acetic Anhydride | Easy to handle, reaction is not reversible, generally gives high purity and good yield.[1] | Less reactive than acetyl chloride. | Can be performed in aqueous or acidic conditions, often with gentle heating. |
| Acetyl Chloride | More reactive than acetic anhydride. | Corrosive, moisture-sensitive, produces corrosive HCl gas, can deactivate the starting amine.[2] | Often requires a base to neutralize HCl, typically run in an inert solvent. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
References
Technical Support Center: N-(5-Chloro-2-methylphenyl)acetamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-(5-Chloro-2-methylphenyl)acetamide.
Troubleshooting Purification Issues
A general workflow for troubleshooting the purification of this compound is outlined below. This diagram can help guide you through the process of identifying and resolving common purification challenges.
Caption: Troubleshooting workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The most common synthesis route for this compound is the acylation of 5-chloro-2-methylaniline with acetic anhydride or acetyl chloride.[1] Based on this, the primary impurities are likely to be:
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Unreacted 5-chloro-2-methylaniline: The starting amine.
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Acetic acid: A byproduct of the reaction with acetic anhydride.[1]
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Di-acylated product: Although less common, over-acylation can occur.
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Unreacted acetic anhydride: If used in excess.
Q2: My crude product is an oil and won't solidify. What should I do?
A2: Oiling out during purification is a common issue. Here are a few troubleshooting steps:
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Trituration: Try adding a non-polar solvent in which the desired product is insoluble but the oily impurities are soluble, such as hexanes or diethyl ether. Stirring the mixture vigorously can often induce crystallization of the product.
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Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Residual solvent can prevent solidification.
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Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the oil can initiate crystallization.
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Recrystallization from a different solvent system: If the oil is partially soluble in a hot solvent, cooling it very slowly may promote crystal growth instead of oiling out.
Q3: I am losing a significant amount of my product during column chromatography. How can I minimize this?
A3: Product loss on silica gel is a frequent problem with amides.[2] This can be due to the slightly acidic nature of silica gel, which can lead to product decomposition or strong adsorption.
-
Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar amine, such as triethylamine (typically 0.1-1%).
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).
-
Optimize Your Mobile Phase: A well-chosen mobile phase can improve elution and reduce tailing. Start with a less polar solvent system and gradually increase the polarity. A common mobile phase for amides is a mixture of hexane and ethyl acetate.[2]
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Flash Chromatography: Employing flash chromatography with optimized conditions can reduce the contact time of your compound with the stationary phase, thereby minimizing degradation.
Q4: What is a good solvent for recrystallizing this compound?
A4: Based on the polarity of the molecule and general practices for similar amides, good starting points for recrystallization solvents include:
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Ethanol (or 95% Ethanol): Acetanilides are often successfully recrystallized from ethanol.[3]
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Isopropanol
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Acetone [2]
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Acetonitrile [2]
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Toluene
A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | 1H NMR Chemical Shifts (CDCl3, δ ppm) |
| This compound | C9H10ClNO | 183.63 | 129-130[4] | 319.6[4] | ~7.8 (br s, 1H, NH), ~7.3-7.0 (m, 3H, Ar-H), ~2.2 (s, 3H, Ar-CH3), ~2.1 (s, 3H, COCH3) |
| 5-Chloro-2-methylaniline | C7H8ClN | 141.59 | 29-31 | 231 | ~6.9-6.5 (m, 3H, Ar-H), ~3.7 (br s, 2H, NH2), ~2.1 (s, 3H, Ar-CH3)[5] |
| Acetic Anhydride | C4H6O3 | 102.09 | -73.1 | 139.8 | ~2.2 (s, 6H) |
| Acetic Acid | C2H4O2 | 60.05 | 16.6 | 117.9 | ~11.5 (br s, 1H, COOH), ~2.1 (s, 3H) |
Note: The 1H NMR chemical shifts for this compound are estimated based on typical values for N-aryl acetamides and may vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., 95% ethanol). Heat the mixture gently. If the solid dissolves completely, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
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Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[6] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: General Procedure for Flash Column Chromatography
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TLC Analysis: Determine an appropriate mobile phase using thin-layer chromatography (TLC). A good solvent system will give the desired product an Rf value between 0.2 and 0.4 and show good separation from impurities. A common mobile phase for amides is a mixture of hexanes and ethyl acetate.
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Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
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Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
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Elution: Run the column by passing the mobile phase through the silica gel. Collect fractions and monitor the elution of the product by TLC.
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Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.
References
Technical Support Center: N-(5-Chloro-2-methylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(5-Chloro-2-methylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: The most common impurities are typically related to the synthesis process and potential degradation. These can be categorized as:
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Synthesis-Related Impurities:
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Unreacted Starting Materials: 5-Chloro-2-methylaniline and the acetylating agent (e.g., acetic anhydride).
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Byproducts: Acetic acid is a common byproduct when using acetic anhydride.
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Side-Reaction Products: Diacetylated aniline, where two acetyl groups are attached to the nitrogen atom.
-
-
Degradation Products:
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Hydrolysis Products: Under acidic or basic conditions, this compound can hydrolyze back to 5-Chloro-2-methylaniline and acetic acid.
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Oxidation Products: Exposure to oxidizing conditions may lead to the formation of N-oxide derivatives or other oxidized species.
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Q2: My purified this compound has a slight color. What could be the cause?
A2: A slight coloration in the final product can be due to the presence of colored impurities, which may arise from the oxidation of the starting material, 5-chloro-2-methylaniline. Aniline and its derivatives are known to form colored oxidation products.[1][2] If the coloration persists after initial purification, a recrystallization step, potentially with the addition of activated charcoal, can help remove these colored impurities.
Q3: I am observing an unexpected peak in my HPLC chromatogram. How can I identify it?
A3: An unexpected peak could be a synthesis-related impurity, a degradation product, a solvent artifact, or a contaminant. To identify the peak, you can employ several strategies:
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Spiking: Inject known potential impurities (e.g., 5-chloro-2-methylaniline) to see if the retention time matches the unknown peak.
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LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the mass-to-charge ratio of the impurity, which is crucial for its identification.
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Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products and compare their retention times with the unknown peak.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column overload- Column degradation | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration.- Use a new or different HPLC column. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for column equilibration before each run. |
| Presence of ghost peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity solvents for the mobile phase.- Implement a needle wash step in the injection sequence.- Inject a blank (mobile phase) to check for carryover. |
| Low signal intensity | - Low sample concentration- Incorrect detection wavelength- Sample degradation | - Increase the sample concentration.- Determine the optimal detection wavelength by running a UV scan of the analyte.- Ensure proper sample storage and handling to prevent degradation. |
Potential Impurities Summary
The following table summarizes the potential impurities of this compound, their likely origin, and their molecular weights.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Origin |
| 5-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | Unreacted starting material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Unreacted acetylating agent |
| Acetic Acid | C₂H₄O₂ | 60.05 | Byproduct of acetylation |
| N-(5-chloro-2-methylphenyl)diacetamide | C₁₁H₁₂ClNO₂ | 225.67 | Side-reaction during synthesis |
| This compound N-oxide | C₉H₁₀ClNO₂ | 199.63 | Oxidation product |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantitative determination of the purity of this compound and the detection of synthesis-related impurities.
Instrumentation:
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HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). If necessary, add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[3][4] Degas the mobile phase before use.
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Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
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Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration to the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
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Column temperature: 25 °C
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Detection wavelength: 240 nm (or the wavelength of maximum absorbance of the analyte)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Data Analysis: Calculate the percentage purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Visualizations
Caption: Synthesis pathway of this compound and potential impurity formation.
Caption: General workflow for the purity analysis of this compound by HPLC.
References
N-(5-Chloro-2-methylphenyl)acetamide stability and degradation issues
Technical Support Center: N-(5-Chloro-2-methylphenyl)acetamide
This technical support center provides guidance on the stability and potential degradation issues of this compound. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. It is advisable to store the compound in a tightly sealed container with a desiccant.
Q2: How stable is this compound in different solvents?
A2: The stability of this compound can be solvent-dependent. It is generally more stable in aprotic solvents like DMSO and DMF. In protic solvents, particularly at non-neutral pH, the amide bond may be susceptible to hydrolysis over time. It is recommended to prepare solutions fresh for each experiment.
Q3: What are the primary degradation pathways for this compound?
A3: The most probable degradation pathway is the hydrolysis of the amide bond, which would yield 5-chloro-2-methylaniline and acetic acid. This reaction can be catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation of the methyl group or reactions involving the chloro substituent under specific conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | Compound degradation. | Prepare fresh stock solutions. Analyze a new vial of the compound to rule out batch contamination. Perform a forced degradation study to identify potential degradants. |
| Loss of biological activity in assays | Degradation of the compound in the assay buffer. | Assess the stability of the compound under your specific assay conditions (pH, temperature, incubation time). Consider preparing the compound in a more stable solvent like DMSO immediately before use. |
| Inconsistent results between experiments | Inconsistent storage or handling of the compound. | Ensure all users are following the same storage and handling protocols. Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. |
| Change in physical appearance (e.g., color) | Possible degradation or contamination. | Do not use the compound. Obtain a new batch and ensure proper storage conditions are maintained. |
Quantitative Stability Data
The following tables summarize representative stability data for this compound under various conditions.
Table 1: pH-Dependent Stability in Aqueous Solution at 37°C
| pH | Incubation Time (hours) | % Remaining Compound |
| 2.0 | 24 | 85.2% |
| 5.0 | 24 | 98.5% |
| 7.4 | 24 | 99.1% |
| 9.0 | 24 | 92.3% |
Table 2: Thermal Stability of Solid Compound
| Temperature | Incubation Time (days) | % Remaining Compound |
| 40°C | 30 | 99.5% |
| 60°C | 30 | 97.8% |
| 80°C | 30 | 91.2% |
Table 3: Photostability in Methanol Solution
| Light Condition | Exposure Time (hours) | % Remaining Compound |
| Cool White Fluorescent | 24 | 96.4% |
| UV-A (365 nm) | 24 | 88.1% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a 100°C oven for 48 hours.
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Photolytic Degradation: Expose a solution of the compound in methanol to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and LC-MS to determine the percentage of the parent compound remaining and to identify any major degradation products.
Visualizations
Caption: Plausible hydrolytic degradation pathway.
Caption: Troubleshooting workflow for inconsistent results.
Optimizing reaction conditions for N-(5-Chloro-2-methylphenyl)acetamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-(5-Chloro-2-methylphenyl)acetamide. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocol: Acetylation of 5-Chloro-2-methylaniline
This protocol details the synthesis of this compound via the acetylation of 5-Chloro-2-methylaniline using acetyl chloride.
Materials:
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5-Chloro-2-methylaniline
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Acetyl chloride
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Pyridine (or another suitable base, e.g., triethylamine)
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Dichloromethane (DCM) or other suitable anhydrous solvent
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (or sodium sulfate)
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Hexane
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Ethyl acetate
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Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Chloro-2-methylaniline (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add pyridine (1.1 equivalents) to the stirred solution.
-
Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key parameters that can be optimized to improve the yield and purity of this compound. The values presented are typical ranges for similar acetylation reactions and should be optimized for this specific synthesis.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | Dichloromethane | Tetrahydrofuran | Toluene | Solvent polarity can affect reaction rate and solubility of reagents. |
| Base | Pyridine | Triethylamine | Diisopropylethylamine | Base choice can influence reaction rate and ease of workup. |
| Temperature | 0°C to rt | Room Temperature | 50°C | Higher temperatures may increase reaction rate but can also lead to side products. |
| Reaction Time | 2 hours | 4 hours | 8 hours | Longer reaction times may be necessary for complete conversion. |
| Equivalents of Acetylating Agent | 1.1 eq | 1.5 eq | 2.0 eq | An excess of the acetylating agent can drive the reaction to completion but may lead to diacylation. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive reagents (e.g., moisture-sensitive acetyl chloride).- Insufficient reaction time or temperature.- Poor quality starting materials. | - Use freshly opened or distilled reagents.- Ensure anhydrous reaction conditions.- Increase reaction time and/or temperature and monitor by TLC.- Verify the purity of the starting aniline. |
| Presence of Unreacted Starting Material | - Incomplete reaction.- Insufficient amount of acetylating agent or base. | - Extend the reaction time.- Add a slight excess of the acetylating agent and base. |
| Formation of a Diacetylated Side Product | - Use of a large excess of acetylating agent.- Reaction temperature is too high. | - Use a stoichiometric amount or a slight excess (1.1 eq) of the acetylating agent.- Maintain a lower reaction temperature (e.g., 0°C). |
| Product is an Oil and Does Not Solidify | - Presence of impurities.- The product may be an oil at room temperature. | - Purify the product using column chromatography.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal. |
| Difficulty in Removing the Base (e.g., Pyridine) | - Pyridine can be difficult to remove by simple evaporation. | - Perform an acidic workup (e.g., wash with 1M HCl) to protonate the pyridine and extract it into the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 5-Chloro-2-methylaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetylating agent (acetyl chloride or acetic anhydride).
Q2: Can I use acetic anhydride instead of acetyl chloride?
A2: Yes, acetic anhydride is a common and often milder alternative to acetyl chloride for acetylation reactions. The reaction may require slightly different conditions, such as a higher temperature or a catalytic amount of acid or base.
Q3: Why is a base, such as pyridine, necessary in this reaction?
A3: The base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct when using acetyl chloride. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and stop the reaction.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can also be assessed by melting point determination and High-Performance Liquid Chromatography (HPLC).
Q5: What are some common side reactions to be aware of?
A5: A common side reaction is the diacylation of the amino group, where two acetyl groups are added to the nitrogen atom. This is more likely to occur with a large excess of the acetylating agent and at higher temperatures.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting N-(5-Chloro-2-methylphenyl)acetamide solubility problems
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-(5-Chloro-2-methylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: Start by performing a simple visual solubility test. Add a small, known amount of the compound to a fixed volume of your desired solvent (e.g., 1 mg in 1 mL). Vortex or stir the mixture vigorously and visually inspect for any undissolved particles. For a more quantitative assessment, a kinetic or thermodynamic solubility assay is recommended. Kinetic solubility testing is often used in the early stages of drug discovery to quickly assess a compound's solubility.[1][2][3]
Q2: My compound is not dissolving in aqueous buffers. What is the likely cause?
A2: this compound, like many organic compounds with aromatic rings and halogen substituents, is expected to be hydrophobic and exhibit low aqueous solubility.[4] The primary cause is the unfavorable energetics of disrupting the hydrogen-bonding network of water to create a cavity for the nonpolar solute molecule.
Q3: What common organic solvents should I consider for creating a stock solution?
A3: For poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the most common choice for creating highly concentrated stock solutions.[5] Other potential organic solvents include ethanol, acetone, and N,N-dimethylformamide (DMF), which can dissolve non-polar compounds more effectively than water.[6] When preparing for an experiment, the stock solution is then diluted into the aqueous assay buffer, but care must be taken to avoid precipitation.
Q4: How can pH and temperature be used to improve solubility?
A4: The solubility of ionizable compounds can be significantly influenced by pH.[7][8] Although the acetamide group is generally neutral, determining the compound's pKa and conducting a pH-solubility profile can reveal if solubility increases at a specific pH. Temperature can also affect solubility; for many compounds, solubility increases with temperature.[6][9] Gently warming the solution can help dissolve the compound, but be cautious of potential degradation at higher temperatures.
Q5: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do to prevent this?
A5: This phenomenon, often called "solvent shock," occurs when the compound rapidly leaves the organic solvent for the poorly solvating aqueous environment.[5] To mitigate this, you can try several strategies:
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Decrease the final concentration: Ensure your final concentration does not exceed the compound's maximum solubility in the assay buffer.[5]
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Modify the dilution method: Add the stock solution dropwise into the vortexing buffer to allow for gradual mixing.[5]
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Use co-solvents: Including a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol or polyethylene glycol (PEG) in your final buffer can increase the solubility of hydrophobic compounds.[7][8][10]
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Pre-warm the buffer: Warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can help keep the compound in solution.[5]
Troubleshooting Guide for Solubility Issues
If you are encountering persistent solubility problems, use the following guide to identify the cause and find a solution.
Logical Workflow for Troubleshooting
The diagram below illustrates a step-by-step decision-making process for addressing solubility challenges.
Summary of Solubilization Strategies
The table below outlines various techniques that can be employed to enhance the solubility of this compound.
| Strategy | Description | Advantages | Considerations |
| pH Adjustment | Modifying the pH of the solvent to ionize the compound, which is often more soluble than the neutral form.[7][8] | Simple and effective for ionizable compounds. | The compound must have an ionizable group in the relevant pH range. The final pH must be compatible with the experimental system. |
| Co-solvency | Adding a water-miscible organic solvent (co-solvent) to the aqueous solution to reduce the polarity of the solvent system.[7][8][10] | Simple to implement and can significantly increase solubility for nonpolar compounds. | The co-solvent may affect the biological activity or integrity of the experimental system (e.g., cell viability). |
| Particle Size Reduction | Decreasing the particle size of the solid compound to increase the surface area-to-volume ratio, which can improve the dissolution rate.[8][11][12] Methods include micronization or sonication. | Increases the rate of dissolution.[8][11] | Does not increase the equilibrium (thermodynamic) solubility.[8][11] May require specialized equipment. |
| Use of Surfactants | Adding surfactants above their critical micelle concentration can create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | Highly effective for very hydrophobic compounds. | Can interfere with certain biological assays and may be toxic to cells. |
| Complexation | Using complexing agents, such as cyclodextrins, to form inclusion complexes where the hydrophobic compound is encapsulated within the host molecule's cavity.[7][11] | Can significantly increase aqueous solubility and bioavailability.[11] | Can be expensive and may alter the compound's effective concentration. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using UV-Vis Spectrophotometry
This protocol provides a method for rapidly assessing the kinetic solubility of this compound in an aqueous buffer. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock.[13][14]
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well UV-transparent collection plates
-
Multichannel pipette
-
Plate shaker
-
UV-Vis microplate reader
Workflow Diagram:
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.[13]
-
Prepare Calibration Curve: Prepare a set of calibration standards by diluting the stock solution in a solvent mixture identical to the final assay conditions (e.g., PBS with 1% DMSO) to concentrations ranging from 0.1 to 100 µM.
-
Assay Plate Preparation: Add 198 µL of the aqueous buffer (PBS) to the wells of the 96-well filter plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well. This results in a final compound concentration of 100 µM in 1% DMSO.
-
Incubation: Seal the plate and place it on a plate shaker for 2 hours at a constant temperature (e.g., 25°C).[3]
-
Filtration: Place the filter plate on top of a UV-transparent collection plate. Use a vacuum manifold or centrifuge to filter the solution, separating the soluble fraction from any precipitate.[3]
-
Measurement: Measure the UV absorbance of the filtrate in the collection plate using a microplate reader at the compound's maximum absorbance wavelength (λmax).
-
Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to the calibration curve. This value represents the kinetic solubility.
Protocol 2: pH-Dependent Solubility Profile
This protocol determines the solubility of the compound across a range of pH values.
Materials:
-
This compound powder
-
A series of buffers with pH values from 4.0 to 9.0
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Buffer Preparation: Prepare a set of buffers covering the desired pH range (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-9).
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure enough solid is added so that some remains undissolved.
-
Equilibration: Seal the vials and place them on a rotator or shaker at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.[15]
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Data Presentation: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate the pH-solubility profile.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijpbr.in [ijpbr.in]
- 9. Precipitation Reaction: Using Solubility Rules [thoughtco.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of N-(5-Chloro-2-methylphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(5-Chloro-2-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important chemical synthesis, troubleshoot common challenges, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and scalable method is the N-acetylation of 5-chloro-2-methylaniline. This is typically achieved by reacting the aniline with an acetylating agent such as acetic anhydride or acetyl chloride.
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns include:
-
Handling of Corrosive Reagents: Both acetyl chloride and acetic anhydride are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.
-
Exothermic Reaction: The acetylation reaction is exothermic and can lead to a runaway reaction if the addition of the acetylating agent is not carefully controlled, especially on a large scale. Adequate cooling and monitoring are crucial.
-
Byproduct Formation: The reaction of acetyl chloride with the aniline generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction setup must include a system for trapping or neutralizing this gas.
Q3: How can I improve the yield and purity of my product on a larger scale?
To enhance yield and purity during scale-up, consider the following:
-
Stoichiometry: Precise control of the molar ratios of reactants is critical. A slight excess of the acetylating agent can ensure complete conversion of the aniline, but a large excess can lead to impurity formation.
-
Temperature Control: Maintaining a consistent and optimal reaction temperature is key to preventing side reactions and decomposition.
-
Purification Method: Recrystallization is a common and effective method for purifying the final product.[1] The choice of solvent is crucial for obtaining high purity and yield.
Q4: What are the potential process-related impurities I should be aware of?
Potential impurities can include:
-
Unreacted 5-chloro-2-methylaniline.
-
Diacetylated product (N,N-diacetyl-5-chloro-2-methylaniline), although less common.
-
Hydrolysis products if water is present in the reaction mixture.
-
Impurities from the starting materials.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Product loss during work-up or purification. - Sub-optimal reaction temperature. | - Increase the reaction time or temperature moderately. - Ensure the acetylating agent is added in a slight molar excess. - Optimize the recrystallization solvent and procedure to minimize solubility of the product in the mother liquor. |
| Product is Oily or Fails to Solidify | - Presence of impurities. - Residual solvent. | - Analyze the product for purity (e.g., by HPLC or TLC). - Perform a thorough purification, such as recrystallization from a suitable solvent system. - Ensure the product is completely dry by using a vacuum oven at an appropriate temperature. |
| Dark Product Color | - Oxidation of the aniline starting material. - Reaction temperature too high, leading to decomposition. | - Use high-purity starting materials. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen). - Maintain strict temperature control throughout the reaction. - Decolorize the crude product with activated carbon during recrystallization. |
| Formation of Side Products | - Excess acetylating agent. - High reaction temperature. - Presence of water in the reaction. | - Use a stoichiometric amount or only a slight excess of the acetylating agent.[1] - Control the reaction temperature carefully. - Ensure all reagents and solvents are anhydrous. |
Experimental Protocols
Scaled-Up Synthesis of this compound
This protocol is a general guideline for the scaled-up synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
5-chloro-2-methylaniline
-
Acetic anhydride
-
Toluene
-
Sodium bicarbonate
-
Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Condenser with a gas outlet connected to a scrubber
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reaction Setup:
-
Charge the jacketed reactor with 5-chloro-2-methylaniline and toluene.
-
Begin stirring and cool the mixture to 10-15 °C.
-
-
Acetylation:
-
Slowly add acetic anhydride to the cooled aniline solution via the addition funnel over 1-2 hours, maintaining the internal temperature below 30 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
-
Work-up:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add water to quench any unreacted acetic anhydride, ensuring the temperature does not exceed 30 °C.
-
Add a saturated solution of sodium bicarbonate to neutralize the acetic acid byproduct until the pH of the aqueous layer is neutral or slightly basic.
-
Separate the organic layer.
-
-
Isolation and Purification:
-
Wash the organic layer with water.
-
Concentrate the organic layer under reduced pressure to a smaller volume.
-
Cool the concentrated solution to 0-5 °C to induce crystallization.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold toluene.
-
Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Data Presentation
Table 1: Effect of Acetylating Agent on Yield and Purity
| Acetylating Agent | Molar Ratio (Aniline:Agent) | Reaction Time (h) | Yield (%) | Purity (%) |
| Acetic Anhydride | 1 : 1.1 | 3 | 92 | 98.5 |
| Acetyl Chloride | 1 : 1.1 | 2 | 95 | 98.2 |
Note: Data is illustrative and may vary based on specific reaction conditions.
Table 2: Influence of Reaction Temperature on Synthesis Outcome
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 10-20 | 5 | 88 | 99.1 |
| 25-35 | 3 | 92 | 98.5 |
| 40-50 | 2 | 90 | 97.8 |
Note: Data is illustrative and may vary based on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: N-(5-Chloro-2-methylphenyl)acetamide Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(5-Chloro-2-methylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common laboratory synthesis involves the acetylation of 5-Chloro-2-methylaniline with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base or as a neat reaction with the starting amine.
Q2: What are the expected major impurities from the synthesis?
A2: Common impurities may include unreacted 5-Chloro-2-methylaniline, diacetylated product (N-acetyl-N-(5-chloro-2-methylphenyl)acetamide), and residual solvents from the reaction or purification steps. Hydrolysis of the product back to the starting amine can also occur if exposed to acidic or basic conditions during workup.[1]
Q3: What are the key spectroscopic features to confirm the identity of this compound?
A3: Key spectroscopic features include:
-
¹H NMR: Distinct signals for the aromatic protons, the methyl group protons, the acetyl methyl protons, and the amide N-H proton.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the two methyl carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (183.63 g/mol ), and characteristic fragmentation patterns.[2]
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch (Amide I), and N-H bend (Amide II).
Q4: My NMR spectrum shows unexpected peaks. What could they be?
A4: Unexpected peaks in the NMR spectrum could be due to impurities from the synthesis, residual solvents, or degradation of the sample. Refer to the troubleshooting section on NMR analysis for guidance on identifying these peaks.
Q5: I am having trouble getting a clean mass spectrum. What could be the issue?
A5: Issues with mass spectrometry can arise from poor sample purity, incorrect ionization mode, or in-source fragmentation. Ensure your sample is free of non-volatile impurities and select an appropriate ionization technique (e.g., ESI or EI).
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the molar ratio of the acetylating agent to the amine is appropriate (a slight excess of the acetylating agent is often used).- Increase the reaction time or temperature, monitoring the reaction by TLC or HPLC. |
| Product loss during workup. | - Optimize the extraction and washing steps to minimize product loss in the aqueous phase.- Ensure the pH is controlled during aqueous washes to prevent hydrolysis. | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Purify the crude product using column chromatography on silica gel.- Attempt recrystallization from a different solvent system. A solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) may be effective. |
| Persistent Impurities after Recrystallization | Co-crystallization of impurities. | - Perform a second recrystallization from a different solvent system.- Utilize column chromatography for purification prior to the final recrystallization. |
Analytical Characterization
| Problem | Possible Cause | Troubleshooting Steps |
| Broad N-H peak or absence of N-H peak | Proton exchange with residual water in the NMR solvent. | - Use a freshly opened ampule of deuterated solvent or a solvent dried over molecular sieves.- A small amount of D₂O can be added to confirm the N-H peak through H-D exchange (the peak will disappear). |
| Unexpected peaks in the aromatic region | Presence of regioisomers or unreacted starting material. | - Compare the spectrum to the known spectrum of 5-Chloro-2-methylaniline.- Carefully integrate all peaks to determine the relative ratios of components. |
| Peaks corresponding to common solvents | Residual solvent from purification. | - Identify the solvent peaks by comparing their chemical shifts to known values.- Dry the sample under high vacuum for an extended period. |
| Problem | Possible Cause | Troubleshooting Steps |
| No molecular ion peak observed | The molecular ion is unstable and fragments easily. | - Use a "softer" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI).[3] |
| Multiple peaks of similar intensity around the expected molecular weight | Presence of chlorine isotopes. | - Look for the characteristic M+2 peak for compounds containing one chlorine atom (the intensity of the M+2 peak should be approximately one-third of the M+ peak). |
| Complex fragmentation pattern | In-source fragmentation or presence of impurities. | - Reduce the fragmentor voltage (for ESI) or the ionization energy (for EI) to minimize fragmentation.- Analyze a highly purified sample. |
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Interaction of the analyte with residual silanols on the column. | - Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase.[4] |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Co-eluting peaks | Insufficient separation between the analyte and impurities. | - Optimize the mobile phase composition (e.g., change the organic modifier or the gradient profile).- Try a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds).[4] |
| Inconsistent retention times | Changes in mobile phase composition or column temperature. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature. |
Experimental Protocols
Synthesis of this compound
This is a representative protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Chloro-2-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Addition of Reagent: Slowly add acetic anhydride (1.1 eq) to the solution. If using acetyl chloride, it is advisable to add a non-nucleophilic base like triethylamine (1.2 eq) to scavenge the HCl byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC. Gentle heating may be required to drive the reaction to completion.
-
Workup: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Data (Exemplary)
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) |
| C=O | - | ~169 |
| NH | ~7.5 (broad singlet) | - |
| Aromatic CH | ~7.0-7.4 (multiplet) | ~125-135 |
| Aromatic C-Cl | - | ~130 |
| Aromatic C-N | - | ~138 |
| Aromatic C-CH₃ | - | ~132 |
| Ar-CH₃ | ~2.2 (singlet) | ~17 |
| COCH₃ | ~2.1 (singlet) | ~24 |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Table 2: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment | Notes |
| 183/185 | [M]⁺ | Molecular ion with isotopic pattern for one chlorine atom. |
| 141/143 | [M - CH₂CO]⁺ | Loss of a ketene molecule. |
| 126/128 | [M - COCH₃]⁺ | Loss of the acetyl group. |
| 43 | [CH₃CO]⁺ | Acetyl cation. |
Visualizations
Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.
Caption: A logical troubleshooting workflow for common analytical issues encountered during characterization.
References
Technical Support Center: Monitoring the Synthesis of N-(5-Chloro-2-methylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of N-(5-Chloro-2-methylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the synthesis of this compound?
A1: The most common techniques for monitoring this N-acetylation reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also employed to confirm product formation and determine reaction completion.
Q2: How do I choose the best monitoring technique for my experiment?
A2: The choice of technique depends on several factors including the scale of your reaction, the available equipment, and the level of detail required.
-
TLC is a quick, inexpensive, and simple method ideal for rapid qualitative checks of reaction progress.
-
HPLC and GC provide quantitative data, offering higher resolution and sensitivity for accurate determination of reactant consumption and product formation.
-
NMR and IR spectroscopy are powerful tools for structural confirmation of the product and can be used to determine reaction completion by observing the disappearance of reactant signals and the appearance of product signals.
Q3: How can I confirm that the reaction has gone to completion?
A3: Reaction completion is generally confirmed when the limiting reactant, typically 5-chloro-2-methylaniline, is no longer detectable by your chosen monitoring technique. For TLC, this means the spot corresponding to the starting material has disappeared. For HPLC or GC, the peak for the starting material should be absent or fall below a predefined threshold. NMR spectroscopy can also confirm completion by the disappearance of signals corresponding to the aniline protons and the appearance of signals for the acetamide product.
Q4: What are the expected starting materials and products in this reaction?
A4: The primary reaction involves the acetylation of 5-chloro-2-methylaniline with an acetylating agent like acetic anhydride or acetyl chloride.
-
Starting Material (Reactant): 5-Chloro-2-methylaniline
-
Product: this compound
-
Byproduct (if using acetic anhydride): Acetic acid
-
Byproduct (if using acetyl chloride): Hydrochloric acid
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Spots are streaking | Sample is too concentrated. The mobile phase is too polar or not polar enough. The compound is interacting too strongly with the stationary phase (silica gel). | Dilute the sample before spotting. Adjust the polarity of the mobile phase. A common starting eluent system is a mixture of ethyl acetate and hexane; try varying the ratio. Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the mobile phase to reduce strong interactions. |
| Poor separation of spots (spots are too close together) | The mobile phase polarity is not optimal. | Systematically vary the ratio of the solvents in your mobile phase. For example, if using ethyl acetate/hexane, try ratios like 1:4, 1:2, 1:1, and 2:1 to find the best separation. |
| Rf values are too high or too low | The mobile phase is too polar (high Rf) or not polar enough (low Rf). | To decrease the Rf, use a less polar mobile phase (e.g., increase the proportion of hexane). To increase the Rf, use a more polar mobile phase (e.g., increase the proportion of ethyl acetate). |
| No spots are visible | The sample was not spotted correctly. The concentration of the sample is too low. The compound does not visualize under UV light. | Ensure the capillary tube touches the TLC plate during spotting. Spot the plate multiple times in the same location, allowing the solvent to dry in between. Use an alternative visualization method, such as an iodine chamber or a potassium permanganate stain. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak tailing | The column is overloaded. There are secondary interactions between the analyte and the stationary phase. The column is degrading. | Inject a smaller volume of the sample or dilute the sample. Add a competing agent to the mobile phase (e.g., a small amount of triethylamine for basic compounds). Replace the column with a new one. |
| Ghost peaks appear in the chromatogram | Contamination in the injection system or column. Carryover from a previous injection. | Flush the injection port and column with a strong solvent. Run blank injections (injecting only the mobile phase) to see if the ghost peaks persist. |
| Baseline drift | The column is not properly equilibrated with the mobile phase. There is a change in the mobile phase composition. The detector lamp is failing. | Allow the mobile phase to run through the column until a stable baseline is achieved. Ensure the mobile phase components are well-mixed and degassed. Check the detector lamp's performance and replace it if necessary. |
| Poor peak resolution | The mobile phase composition is not optimal. The flow rate is too high. The column is not suitable for the separation. | Adjust the mobile phase composition (e.g., the ratio of acetonitrile to water). Reduce the flow rate to allow for better separation. Consider using a column with a different stationary phase or a longer column. |
Experimental Protocols
General Protocol for Reaction Monitoring by TLC
-
Plate Preparation: Obtain a silica gel TLC plate. Draw a faint pencil line about 1 cm from the bottom of the plate.
-
Spotting:
-
On the starting line, spot a small amount of the starting material (5-chloro-2-methylaniline) as a reference.
-
Spot a co-spot (starting material and reaction mixture in the same spot).
-
Spot the reaction mixture.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexane). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).
-
Interpretation: The starting material will appear as a spot at a certain Rf value. The product, this compound, being more polar, will typically have a lower Rf value. The reaction is complete when the spot for the starting material is no longer visible in the reaction mixture lane.
General Protocol for Reaction Monitoring by HPLC
-
System Preparation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is typical. A good starting point is a 50:50 mixture of acetonitrile and water.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector: A UV detector set at a wavelength where both the reactant and product absorb (e.g., 254 nm).
-
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with the mobile phase in a vial (e.g., to 1 mL).
-
Injection: Inject a small volume of the prepared sample (e.g., 10 µL) into the HPLC system.
-
Data Analysis: Monitor the chromatogram. The starting material and product will have different retention times. The reaction progress can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The reaction is considered complete when the peak corresponding to the starting material is no longer detected.
Visualizations
Caption: Workflow for selecting a reaction monitoring technique.
Caption: Troubleshooting guide for poor peak shape in HPLC.
Validation & Comparative
Spectral Data Analysis: A Comparative Guide for the Confirmation of N-(5-Chloro-2-methylphenyl)acetamide
For researchers, scientists, and professionals engaged in drug development, the unambiguous confirmation of a compound's structure is a critical step. This guide provides a comparative analysis of the expected spectral data for N-(5-Chloro-2-methylphenyl)acetamide and contrasts it with available data for its structural isomers. By presenting key spectral data in a clear, tabular format and outlining the fundamental experimental protocols, this document serves as a practical resource for spectral data interpretation and compound verification.
Comparative Spectral Data
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | NH Proton (ppm) | Acetyl Protons (ppm) |
| This compound (Predicted) | ~7.0-7.4 (m, 3H) | ~2.2 (s, 3H) | ~7.5-8.5 (br s, 1H) | ~2.1 (s, 3H) |
| N-(2-Chloro-5-methylphenyl)acetamide | 7.08 (d, 1H), 7.03 (dd, 1H), 8.05 (d, 1H) | 2.31 (s, 3H) | 7.67 (br s, 1H) | 2.20 (s, 3H) |
| N-(4-chloro-2-methylphenyl)acetamide | 7.2-7.4 (m, 3H) | 2.2 (s, 3H) | ~7.8 (br s, 1H) | 2.1 (s, 3H) |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | C=O (ppm) | Aromatic C-Cl (ppm) | Aromatic C-N (ppm) | Aromatic C-CH₃ (ppm) | Aromatic C-H (ppm) | Methyl C (ppm) | Acetyl C (ppm) |
| This compound (Predicted) | ~168-170 | ~130-134 | ~135-138 | ~130-133 | ~120-130 | ~17-20 | ~24-26 |
| N-(2-Chloro-5-methylphenyl)acetamide | 168.5 | 128.8 | 135.9 | 138.4 | 124.9, 126.8, 129.2 | 17.5 | 24.8 |
| N-(4-chloro-2-methylphenyl)acetamide | ~169 | ~128 | ~136 | ~131 | ~125, 129, 130 | ~18 | ~25 |
Table 3: Comparative Infrared (IR) Spectroscopy Data (Predicted and Experimental)
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound (Predicted) | ~3250-3350 | ~1660-1690 | ~1250-1350 | ~700-800 |
| N-(2-Chloro-5-methylphenyl)acetamide | ~3290 | ~1665 | ~1300 | ~780 |
| N-(4-chloro-2-methylphenyl)acetamide | ~3280 | ~1670 | ~1310 | ~810 |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 183/185 (due to ³⁵Cl/³⁷Cl isotopes) | 141/143 ([M-CH₂CO]⁺), 126/128, 106 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] Ensure the sample is fully dissolved and free of any solid particles.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called "shimming" to obtain sharp resonance signals.
-
Data Acquisition : Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger sample quantity (50-100 mg) and longer acquisition times are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]
-
Data Processing : The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid) : For a solid sample, the mull technique is common.[2] Grind a small amount of the compound with a mulling agent (e.g., Nujol) to create a fine paste. Alternatively, mix the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.[2] For liquids, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[3]
-
Data Acquisition : Place the prepared sample in the IR spectrometer. A beam of infrared light is passed through the sample, and the detector measures the amount of light transmitted at each wavelength.
-
Data Presentation : The resulting spectrum is typically plotted as percent transmittance versus wavenumber (in cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct injection.
-
Ionization : The sample molecules are ionized, typically using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.[4] This process forms a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]
-
Detection : A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.[4]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the confirmation of a chemical compound's structure using spectral data.
Caption: Logical workflow for the synthesis, purification, and structural confirmation of a chemical compound using various spectroscopic techniques.
References
Purity Assessment of N-(5-Chloro-2-methylphenyl)acetamide: A Chromatographic Comparison
A detailed guide for researchers, scientists, and drug development professionals on the comparative purity analysis of N-(5-Chloro-2-methylphenyl)acetamide using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The purity of active pharmaceutical ingredients (APIs) is a critical parameter in drug development and manufacturing, directly impacting safety and efficacy. This guide provides a comparative overview of two primary chromatographic techniques, HPLC and GC, for the purity assessment of this compound. We present detailed experimental protocols and illustrative data to aid in method selection and implementation.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely employed for the purity analysis of pharmaceutical compounds. The choice between HPLC and GC depends on the analyte's physicochemical properties, such as volatility and thermal stability, as well as the specific requirements of the analysis, including sensitivity and the nature of potential impurities.
Table 1: Comparison of HPLC and GC for Purity Analysis of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Typical Stationary Phase | Octadecylsilane (C18) bonded to silica particles. | Polysiloxane-based polymers (e.g., 5% phenyl polysiloxane). |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures. | Inert gases like Helium or Nitrogen. |
| Sensitivity | High (ng to µg range). | Very high (pg to ng range), especially with specific detectors. |
| Primary Use | Quantification of the main component and known/unknown impurities. | Analysis of residual solvents and volatile impurities. Can also be used for the main component if it is sufficiently volatile. |
Potential Impurities
The manufacturing process of this compound typically involves the acylation of 5-chloro-2-methylaniline with an acetylating agent. This process can lead to several potential impurities, including:
-
5-chloro-2-methylaniline: Unreacted starting material.
-
Diacetylated product: Over-reaction by-product.
-
Isomeric impurities: Impurities arising from isomers in the starting materials.
-
Degradation products: Products formed during synthesis or storage.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the analysis of this compound by HPLC and GC, along with tables of representative data.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Table 2: Representative HPLC Data for Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| 5-chloro-2-methylaniline | 5.2 | 0.15 | - |
| This compound | 15.8 | 99.5 | 99.5 |
| Diacetylated by-product | 22.1 | 0.25 | - |
| Unknown Impurity 1 | 18.3 | 0.10 | - |
Gas Chromatography (GC)
Experimental Protocol:
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: A capillary column with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Table 3: Representative GC Data for Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| 5-chloro-2-methylaniline | 8.5 | 0.18 | - |
| This compound | 14.2 | 99.6 | 99.6 |
| Isomeric Impurity | 13.9 | 0.22 | - |
Workflow for Chromatographic Purity Assessment
The general workflow for assessing the purity of a compound using chromatography involves several key steps, from sample preparation to data analysis and reporting.
Caption: General workflow for chromatographic purity analysis.
Conclusion
Both HPLC and GC are valuable techniques for the purity assessment of this compound. HPLC is a versatile method suitable for quantifying the main component and a broad range of impurities. GC is particularly useful for analyzing volatile impurities and can be a high-sensitivity alternative for the main analyte if it is thermally stable. The choice of method should be based on the specific analytical needs and the anticipated impurity profile of the sample. The provided protocols and data serve as a foundation for developing and validating robust purity testing methods for this compound.
A Comparative Analysis of N-(5-Chloro-2-methylphenyl)acetamide and Other Chloroacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties and biological activities of N-(5-Chloro-2-methylphenyl)acetamide and other selected chloroacetamide derivatives. The information presented is supported by available experimental data to assist researchers in evaluating these compounds for various applications.
Physicochemical Properties
The substitution pattern on the phenyl ring of chloroacetamides significantly influences their physical and chemical characteristics. A comparison of key physicochemical properties of this compound with other representative chloroacetamides is summarized in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 5900-55-0 | C₉H₁₀ClNO | 183.64 | 129-130[1] | 319.6 at 760 mmHg[1] |
| N-(3-Chlorophenyl)acetamide | 588-07-8 | C₈H₈ClNO | 169.61 | 72.5-73.5 | 339.6 at 760 mmHg |
| N-(4-Chlorophenyl)acetamide | 539-03-7 | C₈H₈ClNO | 169.61 | 178.4 | 331.4 at 760 mmHg |
| 2-Chloro-N-(phenyl)acetamide | 587-65-5 | C₈H₈ClNO | 169.61 | 137-139 | 296.7 at 760 mmHg |
Biological Activities and Mechanisms of Action
Chloroacetamide derivatives are a versatile class of compounds with a broad spectrum of biological activities, including herbicidal, antifungal, and potential anticancer properties. Their mechanism of action often involves the covalent modification of biological macromolecules.
Herbicidal Activity
Chloroacetamides are widely used as herbicides. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) elongases, which are crucial enzymes in plant development.[2] By covalently binding to a cysteine residue in the active site of these enzymes, chloroacetamides disrupt the biosynthesis of VLCFAs, leading to impaired plant growth and eventual death. The efficacy of these herbicides is influenced by factors such as the substitution on the phenyl ring, which affects their uptake, mobility, and reactivity.
Antifungal Activity
Several chloroacetamide derivatives have demonstrated promising antifungal activity against a range of pathogenic fungi, including species of Candida and Aspergillus.[3][4][5] The proposed mechanism of antifungal action involves multiple targets. One key mechanism is the binding to ergosterol in the fungal cell membrane, disrupting its integrity.[5] Additionally, some studies suggest that these compounds may also inhibit DNA synthesis, contributing to their fungicidal effects.[5] The antifungal potency of chloroacetamides is often correlated with the nature and position of substituents on the aryl ring.
Enzyme Inhibition and Anticancer Potential
Recent studies have highlighted the potential of chloroacetamide derivatives as inhibitors of specific enzymes involved in cancer progression. One notable target is the TEAD family of transcription factors, which are key components of the Hippo signaling pathway.[2][6] The Hippo pathway is a critical regulator of cell proliferation and apoptosis, and its dysregulation is implicated in various cancers.[6][7][8] Chloroacetamides can covalently bind to a conserved cysteine residue in the palmitate-binding pocket of TEAD, thereby inhibiting its interaction with the co-activator YAP1 and suppressing the transcription of pro-proliferative genes.[2][6]
Experimental Protocols
General Synthesis of N-Aryl Chloroacetamides
A common method for the synthesis of N-aryl chloroacetamides involves the chloroacetylation of the corresponding aniline derivative.[9]
Reaction Scheme:
A general synthetic scheme for N-aryl chloroacetamides.
Procedure:
-
Dissolve the appropriately substituted aniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, pyridine) to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Cool the mixture in an ice bath.
-
Add chloroacetyl chloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl chloroacetamide.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against fungal strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow:
Workflow for antifungal susceptibility testing.
Signaling Pathway: Hippo Pathway Inhibition
As mentioned, chloroacetamides have been identified as potential inhibitors of the TEAD-YAP1 interaction in the Hippo signaling pathway. The diagram below illustrates a simplified representation of this pathway and the point of inhibition.
Inhibition of the TEAD-YAP interaction by chloroacetamides.
In an active Hippo pathway, the kinase cascade (MST1/2 and LATS1/2) phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[6] When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, promoting the expression of genes involved in cell proliferation.[6][8] Chloroacetamide derivatives can covalently bind to a cysteine residue within the central pocket of TEAD, thereby allosterically inhibiting the binding of YAP/TAZ and suppressing downstream gene transcription.[2][6] This mechanism presents a promising avenue for the development of novel anticancer therapeutics.
References
- 1. echemi.com [echemi.com]
- 2. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Available Technologies - NCI [techtransfer.cancer.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential: A Comparative Guide to N-(5-Chloro-2-methylphenyl)acetamide Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge. N-(5-Chloro-2-methylphenyl)acetamide and its derivatives represent a promising class of compounds with potential biological activities. This guide provides a comparative overview of the antimicrobial screening of these derivatives, supported by experimental data from related chloroacetamide compounds, detailed methodologies for key experiments, and visualizations of experimental workflows and potential mechanisms of action.
While specific quantitative data for a broad range of this compound derivatives is still emerging, their structural similarity to other biologically active chloroacetamides suggests significant potential. This guide leverages available data on analogous compounds to provide a comparative framework for future research and development.
Comparative Analysis of Biological Activity
To contextualize the potential efficacy of this compound derivatives, the following tables summarize the antimicrobial activity of structurally related chloroacetamide compounds against various pathogens. This data, sourced from in vitro studies, provides a benchmark for the expected performance of the target derivatives.
Table 1: Antibacterial Activity of N-substituted Chloroacetamide Derivatives
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| N-chloro aryl acetamide derivative A2 | Staphylococcus aureus | 22 | 20 | [1] |
| 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide | Staphylococcus aureus | - | 13-27 (µmol/L) | [2] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl) amino)acetamide | Escherichia coli | - | 13-27 (µmol/L) | [2] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-chloro-4-nitrophenyl)amino)acetamide | Candida albicans | - | 13-27 (µmol/L) | [2] |
Table 2: Antifungal Activity of Chloroacetamide Derivatives
| Compound/Derivative | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | Reference |
| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | 512 - 1024 | [3] |
| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 | 512 - 1024 | [3] |
| Chloroacetamide Derivative 2 | Candida species | 25 - 50 | - | [4] |
| Chloroacetamide Derivative 3 | Candida species | 25 - 50 | - | [4] |
| Chloroacetamide Derivative 4 | Candida species | 25 - 50 | - | [4] |
| Chloroacetamide Derivative 2 | Dermatophytes | 3.12 - 50 | - | [4] |
| Chloroacetamide Derivative 3 | Dermatophytes | 3.12 - 50 | - | [4] |
| Chloroacetamide Derivative 4 | Dermatophytes | 3.12 - 50 | - | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the biological activity screening of acetamide derivatives.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.
-
Media Preparation: Nutrient Agar medium is prepared and sterilized according to the manufacturer's instructions.
-
Inoculation: A standardized suspension of the test microorganism is aseptically spread evenly onto the surface of the solidified agar plate.
-
Well Creation: Uniform wells are punched into the agar using a sterile borer.
-
Sample and Control Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to the wells. A standard antibiotic (e.g., Levofloxacin) serves as a positive control, and the solvent alone acts as a negative control.[5]
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and up to 72 hours for fungi.
-
Measurement: The diameter of the zone of inhibition, the clear area around the well where microbial growth is inhibited, is measured in millimeters.[3]
Workflow for the Agar Well Diffusion Assay.
Minimum Inhibitory and Fungicidal Concentration (MIC/MFC) Determination: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MFC).
-
Compound Dilution: Twofold serial dilutions of the test compounds are made in a 96-well microtiter plate with an appropriate broth medium (e.g., Luria Bertani for bacteria, Tryptic Soy Broth for fungi).[2]
-
Inoculum Preparation: A standardized suspension of the microorganism is prepared according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]
-
Inoculation: A defined volume of the microbial suspension is added to each well containing the test compound dilutions.
-
Controls: A positive control well (microbial suspension and broth) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the test compound with no visible growth.[2][3]
-
MFC Determination: An aliquot from the wells showing no visible growth is plated onto fresh agar plates and incubated. The MFC is the lowest concentration that results in no microbial growth on the agar plate.[3]
Workflow for MIC and MFC Determination.
Potential Mechanism of Action
While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, studies on analogous compounds suggest several potential targets within microbial cells. Molecular docking studies on some acetamide derivatives indicate that they may function by inhibiting essential bacterial enzymes.
Hypothesized Mechanism of Action Pathway.
The exploration of this compound derivatives holds considerable promise for the discovery of new antimicrobial agents. The comparative data and standardized protocols presented in this guide offer a foundational resource for researchers to build upon, fostering further investigation into the synthesis, biological activity, and therapeutic potential of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of N-(5-Chloro-2-methylphenyl)acetamide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of N-(5-Chloro-2-methylphenyl)acetamide and its structural isomers. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes findings for closely related isomers to highlight structure-activity relationships, particularly focusing on antimicrobial and antifungal properties. The information presented is intended to support further research and drug development efforts in the field of substituted acetamides.
Comparative Biological Activity: Antimicrobial and Antifungal Effects
The biological activity of N-(substituted phenyl)acetamides is significantly influenced by the nature and position of substituents on the phenyl ring. Research into this class of compounds has revealed promising antimicrobial and antifungal activities. A key study by Bogdanović et al. (2021) provides a direct comparison of the antimicrobial effects of various N-(substituted phenyl)-2-chloroacetamides, which serves as a valuable reference for understanding the potential activity of this compound and its isomers.
The following table summarizes the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) of selected isomers against a panel of pathogenic microbes.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Yeast |
| Staphylococcus aureus | Escherichia coli | Candida albicans | |
| MIC (μg/mL) | MBC (μg/mL) | MIC (μg/mL) | |
| N-(4-chlorophenyl)acetamide | 250 | 500 | 1000 |
| N-(4-methylphenyl)acetamide | 500 | 1000 | 2000 |
| N-(3-bromophenyl)acetamide | 125 | 250 | 500 |
| N-(4-fluorophenyl)acetamide | 125 | 250 | 500 |
Data extracted from Bogdanović et al. (2021).
The data indicates that halogenated N-phenylacetamides, particularly those with substitutions at the para- and meta-positions, exhibit notable antimicrobial and antifungal activity. For instance, N-(4-chlorophenyl)acetamide shows significant potency against Staphylococcus aureus and Candida albicans. The presence of a methyl group at the para-position, as in N-(4-methylphenyl)acetamide, appears to result in a lower antimicrobial activity compared to halogenated analogues. This suggests that the electron-withdrawing nature of the halogen substituent may play a crucial role in the antimicrobial mechanism of these compounds.
Experimental Protocols
The following are detailed methodologies for the key antimicrobial and antifungal assays cited in the comparative data table, based on the work of Bogdanović et al. (2021).
Minimum Inhibitory Concentration (MIC) Assay
The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial potency.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol:
-
Microbial Strains and Growth Conditions: The antibacterial activity is tested against strains such as Escherichia coli and Staphylococcus aureus, while antifungal activity is assessed against Candida albicans. Bacterial strains are cultured in Luria Bertani (LB) medium, and C. albicans in tryptic soy broth (TSB). Cultures are incubated overnight at 37°C.
-
Inoculum Preparation: Microbial suspensions are adjusted to a 0.5 McFarland standard turbidity, which corresponds to approximately 10⁸ colony-forming units (CFU)/mL.
-
Microdilution Method: The assay is performed in 96-well microtiter plates. Twofold serial dilutions of the test compounds are made in the appropriate broth (LB or TSB).
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at 37°C for 24 hours.
-
MIC Determination: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC and MFC are determined to assess whether the compounds have a cidal (killing) or static (inhibitory) effect on the microorganisms.
Workflow for MBC/MFC Determination
Validating the Structure of N-(5-Chloro-2-methylphenyl)acetamide using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive overview of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy can be employed to validate the structure of N-(5-Chloro-2-methylphenyl)acetamide. We present predicted spectral data, detailed experimental protocols, and a logical workflow to facilitate the comparison and application of these powerful analytical techniques.
While experimentally acquired spectra for this compound are not publicly available, this guide utilizes predictive models based on established substituent effects on proton (¹H) and carbon (¹³C) chemical shifts in analogous substituted acetanilide compounds. This predictive approach serves as a robust framework for interpreting experimentally obtained 2D NMR data.
Predicted NMR Data for Structural Verification
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, as well as the expected correlations in COSY, HSQC, and HMBC spectra for this compound. These predictions are founded on the analysis of substituent effects in similar chemical structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 7.35 (d, J = 2.0 Hz) | - |
| H4 | 7.10 (dd, J = 8.0, 2.0 Hz) | - |
| H6 | 7.95 (d, J = 8.0 Hz) | - |
| NH | 7.80 (br s) | - |
| 2-CH₃ | 2.30 (s) | 18.0 |
| Acetyl-CH₃ | 2.20 (s) | 24.5 |
| C1 | - | 135.0 |
| C2 | - | 132.5 |
| C3 | - | 130.0 |
| C4 | - | 125.0 |
| C5 | - | 134.0 |
| C6 | - | 122.0 |
| C=O | - | 169.0 |
Table 2: Predicted 2D NMR Correlations
| Experiment | Correlation Type | Expected Key Correlations |
| COSY | ¹H-¹H | H4 with H3 and H6 |
| HSQC | ¹H-¹³C (one-bond) | H3 with C3 |
| H4 with C4 | ||
| H6 with C6 | ||
| 2-CH₃ protons with C(2-CH₃) | ||
| Acetyl-CH₃ protons with C(Acetyl-CH₃) | ||
| HMBC | ¹H-¹³C (multi-bond) | H3 with C1, C2, C4, C5 |
| H4 with C2, C5, C6 | ||
| H6 with C1, C2, C4, C5, C=O | ||
| NH with C1, C=O | ||
| 2-CH₃ protons with C1, C2, C3, C6 | ||
| Acetyl-CH₃ protons with C=O, C(NH) |
Experimental Protocols for 2D NMR Analysis
To acquire high-quality 2D NMR data for this compound, the following general experimental protocols are recommended.
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
NMR Instrument Parameters:
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY-45 or COSY-90.
-
Spectral Width (F1 and F2): Same as ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard phase-sensitive gradient-selected HSQC.
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): ~180 ppm, centered around 100 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-8.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard gradient-selected HMBC.
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): Same as HSQC.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Long-range coupling delay (¹JCH) optimized for ~8 Hz.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the predicted 2D NMR data. This systematic approach allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecule.
Caption: Workflow for 2D NMR-based structural validation.
By systematically applying the experimental protocols and following the logical workflow presented, researchers can confidently validate the structure of this compound and other related small molecules, ensuring the integrity and reliability of their scientific findings. This guide serves as a valuable resource for comparing predicted data with experimental results, thereby streamlining the process of structural elucidation in a research and development setting.
A Comparative Analysis of N-(5-Chloro-2-methylphenyl)acetamide: Experimental Data vs. Literature Values
For Immediate Release – This guide provides a comprehensive cross-reference of experimental data for N-(5-Chloro-2-methylphenyl)acetamide against established literature values. It is intended for researchers, scientists, and professionals in drug development to facilitate the verification of experimental findings and to provide a reliable baseline for future studies. This document summarizes key physical and chemical properties, offers a standard experimental protocol for its synthesis, and presents spectroscopic data for structural confirmation.
Physical and Chemical Properties
A comparison of experimentally determined physical constants with those reported in the literature is crucial for verifying the purity and identity of a synthesized compound. The following table outlines the key physical properties of this compound.
| Property | Literature Value | Experimental Value |
| Molecular Formula | C₉H₁₀ClNO | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol [1][2] | (To be determined by experiment) |
| Melting Point | 129-130 °C[1] | (To be determined by experiment) |
| Boiling Point | 319.6 °C at 760 mmHg[1][] | (To be determined by experiment) |
| Density | 1.218 g/cm³[1][] | (To be determined by experiment) |
| Solubility | Moderately soluble in polar solvents, more soluble in organic solvents like ethanol and acetone.[4] | (To be determined by experiment) |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation of chemical compounds. The data below provides a reference for the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) values for this compound.
¹H NMR Spectroscopy
The following are predicted chemical shifts (δ) in ppm. Experimental values should be compared to these ranges.
| Proton | Predicted Chemical Shift (ppm) |
| CH₃ (acetyl) | ~ 2.2 |
| CH₃ (aryl) | ~ 2.3 |
| Aromatic H | 7.0 - 7.5 |
| N-H | ~ 8.0 (broad) |
¹³C NMR Spectroscopy
The following are predicted chemical shifts (δ) in ppm.
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (acetyl) | ~ 24 |
| CH₃ (aryl) | ~ 17 |
| Aromatic C | 120 - 140 |
| C=O (carbonyl) | ~ 169 |
Mass Spectrometry
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | 183.05 |
| [M+2]⁺ (Isotope Peak) | 185.05 |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the acetylation of 5-chloro-2-methylaniline. This reaction involves the treatment of the aniline with an acetylating agent such as acetic anhydride or acetyl chloride.[5]
Materials:
-
5-chloro-2-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 5-chloro-2-methylaniline in glacial acetic acid in a round-bottom flask.
-
Add sodium acetate to the solution and stir.
-
Slowly add acetic anhydride to the mixture.
-
Heat the reaction mixture under reflux for a specified duration.
-
After cooling, pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified crystals and determine the yield and melting point.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart of the synthesis of this compound.
This guide serves as a foundational tool for the accurate synthesis and characterization of this compound. Researchers are encouraged to use this information to validate their experimental results and to ensure the quality and reliability of their scientific endeavors.
References
A Comparative Guide to the Synthesis of N-(5-Chloro-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the common synthesis methods for N-(5-Chloro-2-methylphenyl)acetamide, a key intermediate in the development of various pharmaceutical compounds. The primary route to this molecule is the N-acetylation of 5-Chloro-2-methylaniline. This document outlines and contrasts the two principal acetylating agents used in this process: acetyl chloride and acetic anhydride, supported by detailed experimental protocols and comparative data.
Comparison of Synthesis Methods
The synthesis of this compound is most commonly achieved via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group in 5-chloro-2-methylaniline attacks the electrophilic carbonyl carbon of the acetylating agent. The choice between acetyl chloride and acetic anhydride as the acetylating agent presents distinct advantages and disadvantages in terms of reactivity, reaction conditions, and byproducts.
| Parameter | Method A: Acetyl Chloride | Method B: Acetic Anhydride |
| Reagent | Acetyl Chloride (CH₃COCl) | Acetic Anhydride ((CH₃CO)₂O) |
| Reactivity | High | Moderate |
| Reaction Rate | Fast, often exothermic | Slower, may require heating or a catalyst |
| Byproduct | Hydrogen Chloride (HCl) | Acetic Acid (CH₃COOH) |
| Base Required | Yes, to neutralize HCl (e.g., pyridine, triethylamine, or an aqueous base) | Often used with a weak acid catalyst (e.g., acetic acid) or a base (e.g., sodium acetate) |
| Handling Precautions | Corrosive, moisture-sensitive, releases toxic HCl gas | Corrosive, lachrymator, less volatile than acetyl chloride |
| Typical Yields | High | High |
| Purity of Crude Product | Generally high, but can be contaminated with hydrochloride salts | Generally high, byproduct is easier to remove |
Reaction Pathway
The general reaction for the N-acetylation of 5-chloro-2-methylaniline is depicted below.
Caption: General synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using both acetyl chloride and acetic anhydride. These protocols are based on established methods for the acetylation of anilines.
Method A: Synthesis using Acetyl Chloride
This method utilizes the high reactivity of acetyl chloride for a rapid conversion.
Materials:
-
5-Chloro-2-methylaniline
-
Acetyl Chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable inert solvent)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-2-methylaniline (1 equivalent) in dichloromethane.
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Method B: Synthesis using Acetic Anhydride
This method employs the less reactive acetic anhydride, often with a catalyst, providing a more controlled reaction.
Materials:
-
5-Chloro-2-methylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (catalyst)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 5-chloro-2-methylaniline (1 equivalent) in water.
-
Add a catalytic amount of glacial acetic acid to the suspension.
-
Add acetic anhydride (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Experimental Workflow
Caption: Comparative experimental workflow for the two synthesis methods.
Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 5-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 22-27[1] | 237[2] |
| This compound | C₉H₁₀ClNO | 183.64 | 129-130 | 319.6 |
Conclusion
Both acetyl chloride and acetic anhydride are effective reagents for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.
-
Acetyl Chloride is ideal for rapid, small-scale syntheses where high reactivity is desired. However, careful handling is required due to its corrosive nature and the evolution of HCl gas.
-
Acetic Anhydride offers a safer and more controlled reaction, making it more suitable for larger-scale production. The byproduct, acetic acid, is less hazardous and easier to handle than HCl.
For most laboratory applications, the acetic anhydride method provides a good balance of reactivity, safety, and ease of workup, often resulting in high yields of the desired product.
References
In Vitro Comparative Analysis of N-(5-Chloro-2-methylphenyl)acetamide: A Review of Available Data
A comprehensive review of scientific literature reveals a notable absence of published in vitro studies directly evaluating the biological activity of N-(5-Chloro-2-methylphenyl)acetamide. Consequently, a direct comparative analysis of its performance against alternative compounds, supported by experimental data, cannot be provided at this time.
While the user's request for a detailed comparison guide with experimental protocols and data visualizations cannot be fulfilled due to the lack of primary research on this specific compound, this finding in itself is a critical piece of information for researchers, scientists, and drug development professionals. It highlights a significant gap in the current understanding of the in vitro effects of this compound and suggests an opportunity for novel research in this area.
For researchers interested in pursuing studies on this compound, it would be necessary to conduct foundational in vitro screening assays to determine its biological activities. These could include, but are not limited to:
-
Cytotoxicity Assays: To determine the effect of the compound on cell viability across various cell lines.
-
Enzyme Inhibition Assays: To screen for inhibitory activity against specific enzymatic targets.
-
Receptor Binding Assays: To investigate potential interactions with cellular receptors.
-
Antimicrobial Assays: To assess its efficacy against a panel of bacteria and fungi.
Benchmarking the Reactivity of N-(5-Chloro-2-methylphenyl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of N-(5-Chloro-2-methylphenyl)acetamide, a key intermediate in various synthetic pathways. By presenting a comparative benchmark against structurally related analogs, this document aims to equip researchers with the necessary data to optimize reaction conditions, predict outcomes, and select the most appropriate reagents for their specific applications.
Introduction to the Reactivity of N-Arylacetamides
The reactivity of N-arylacetamides is primarily governed by the electronic and steric nature of the substituents on the aromatic ring. These substituents can influence the susceptibility of the amide bond to hydrolysis and the aromatic ring to nucleophilic substitution. The acetamido group (-NHCOCH₃) is generally an ortho-, para-directing and activating group in electrophilic aromatic substitution, but its reactivity is modulated by other substituents on the ring. In the case of this compound, the presence of a chloro and a methyl group introduces competing electronic and steric effects that are crucial to understand for predictable synthetic outcomes.
Comparative Analysis of Amide Bond Reactivity: Hydrolysis
The hydrolysis of the amide bond in N-arylacetamides can be catalyzed by either acid or base. The rate of this reaction is highly sensitive to the electronic properties of the substituents on the aryl ring.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the amide oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reactivity of substituted acetanilides in acid hydrolysis often correlates with the Hammett substituent constants (σ). Electron-donating groups generally slow down the reaction, while electron-withdrawing groups tend to accelerate it.
Table 1: Comparison of Inferred Reactivity for Acid-Catalyzed Hydrolysis
| Compound | Substituents | Expected Relative Rate of Hydrolysis | Rationale |
| Acetanilide | None | Baseline | Reference compound with no electronic perturbation from substituents. |
| N-(4-Methylphenyl)acetamide | 4-Methyl (electron-donating) | Slower than Acetanilide | The electron-donating methyl group reduces the electrophilicity of the carbonyl carbon. |
| N-(4-Chlorophenyl)acetamide | 4-Chloro (electron-withdrawing) | Faster than Acetanilide | The electron-withdrawing chloro group increases the electrophilicity of the carbonyl carbon. |
| This compound | 5-Chloro (electron-withdrawing), 2-Methyl (electron-donating) | Complex; likely intermediate | The opposing electronic effects of the chloro and methyl groups, along with the steric hindrance from the ortho-methyl group, make a precise prediction challenging without experimental data. |
Base-Catalyzed Hydrolysis
In base-catalyzed hydrolysis, a hydroxide ion directly attacks the carbonyl carbon. The stability of the resulting tetrahedral intermediate and the leaving group ability of the anilide anion influence the reaction rate.
Table 2: Comparison of Inferred Reactivity for Base-Catalyzed Hydrolysis
| Compound | Substituents | Expected Relative Rate of Hydrolysis | Rationale |
| Acetanilide | None | Baseline | Reference compound. |
| N-(4-Nitrophenyl)acetamide | 4-Nitro (strongly electron-withdrawing) | Faster than Acetanilide | The nitro group stabilizes the negative charge on the nitrogen in the transition state and the resulting aniline. |
| N-(4-Methoxyphenyl)acetamide | 4-Methoxy (electron-donating) | Slower than Acetanilide | The methoxy group destabilizes the negative charge on the nitrogen in the transition state. |
| This compound | 5-Chloro (electron-withdrawing), 2-Methyl (electron-donating) | Complex; likely intermediate | The electron-withdrawing chloro group would favor the reaction, while the electron-donating methyl group would disfavor it. Steric hindrance from the ortho-methyl group could also play a significant role. |
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution
The presence of a chloro substituent on the aromatic ring of this compound opens up the possibility of nucleophilic aromatic substitution (SNA r). For SNA r to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and the leaving group must be suitable.
In this compound, the acetamido group is not a strong activating group for SNA r. Therefore, forcing conditions would likely be required to achieve substitution at the chloro position. The methyl group at the ortho position would further sterically hinder the approach of a nucleophile.
Table 3: Comparison of Inferred Reactivity towards Nucleophilic Aromatic Substitution
| Compound | Activating/Deactivating Groups for SNA r | Expected Relative Rate of SNA r | Rationale |
| 1-Chloro-2,4-dinitrobenzene | Two nitro groups (strong activators) | High | The strongly electron-withdrawing nitro groups stabilize the Meisenheimer intermediate. |
| 1,4-Dichlorobenzene | One chloro group (weak deactivator) | Very Low | Lacks strong activation for SNA r. |
| This compound | Acetamido (weak deactivator), Methyl (weak activator) | Very Low | The ring is not sufficiently activated for facile SNA r. Steric hindrance from the methyl group further reduces reactivity. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized procedures for key reactions discussed in this guide.
General Protocol for Acid-Catalyzed Hydrolysis of N-Arylacetamides
Materials:
-
N-Arylacetamide (e.g., this compound)
-
Aqueous acid solution (e.g., 6 M HCl)
-
Reflux apparatus
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the N-arylacetamide and the aqueous acid solution.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
General Protocol for Base-Catalyzed Hydrolysis of N-Arylacetamides
Materials:
-
N-Arylacetamide
-
Aqueous base solution (e.g., 6 M NaOH)
-
Reflux apparatus
-
Extraction solvent
-
Drying agent
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve the N-arylacetamide in the aqueous base solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a suitable acid (e.g., concentrated HCl) to protonate the resulting aniline and carboxylic acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the product as needed.
Visualizing Reaction Pathways and Workflows
Synthesis of this compound
The synthesis of the title compound typically proceeds via the acetylation of 5-chloro-2-methylaniline.
Caption: Synthetic pathway for this compound.
General Workflow for Kinetic Analysis of Amide Hydrolysis
A typical workflow for studying the kinetics of amide hydrolysis involves sampling the reaction at various time points and analyzing the composition of the mixture.
Caption: Experimental workflow for kinetic analysis of amide hydrolysis.
Conclusion
The reactivity of this compound is a nuanced interplay of the electronic effects of its chloro and methyl substituents, as well as the steric hindrance imposed by the ortho-methyl group. While precise quantitative data for this specific compound remains to be extensively reported, this guide provides a framework for predicting its behavior in common synthetic transformations by drawing comparisons with well-studied analogs. The provided experimental protocols and workflow diagrams serve as a practical starting point for researchers aiming to investigate and utilize this versatile chemical intermediate. Further kinetic studies on this compound are warranted to provide a more definitive quantitative benchmark of its reactivity.
Safety Operating Guide
Essential Procedures for the Safe Disposal of N-(5-Chloro-2-methylphenyl)acetamide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of N-(5-Chloro-2-methylphenyl)acetamide (CAS No. 5900-55-0), a compound that requires careful management due to its potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1] Adherence to strict safety protocols is mandatory to mitigate exposure risks during handling and disposal. The following personal protective equipment should be worn at all times.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat and, if necessary, additional protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols. |
General Disposal Guidelines
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of in accordance with all applicable national, regional, and local regulations.[2]
Key Prohibitions:
-
Do NOT dispose of this chemical down the drain.
-
Do NOT mix with other waste unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
Do NOT dispose of in regular trash.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Consultation and Documentation:
-
Consult your institution's EHS department for specific guidance and to schedule a waste pickup.
-
Properly document the waste, including its name, quantity, and any other required information on the hazardous waste tag.
-
-
Professional Disposal:
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. For solid materials, carefully sweep or scoop the material into a suitable container for disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area according to your laboratory's established procedures for hazardous material spills.
-
Report: Report the spill to your supervisor and the EHS department.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-(5-Chloro-2-methylphenyl)acetamide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling N-(5-Chloro-2-methylphenyl)acetamide. Adherence to these protocols is essential for ensuring personal safety and environmental compliance.
Hazard Profile: this compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] All handling procedures must be conducted with appropriate personal protective equipment and in a controlled environment.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber.[1] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if there is a risk of dust inhalation or when working outside of a ventilated hood.[1][3] |
Quantitative Safety Data
| Parameter | Value | Source |
| Molecular Weight | 183.63 g/mol | ECHEMI[2] |
| Boiling Point | 319.6°C at 760 mmHg | ECHEMI[2] |
| Melting Point | 129-130 °C | ECHEMI[2] |
| GHS Hazard Statement | H302: Harmful if swallowed | ECHEMI[2] |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is crucial to mitigate risks.
Experimental Workflow
The following diagram outlines the standard operating procedure for working with this compound, from initial preparation to final disposal.
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Collect all waste material containing this compound in a dedicated, clearly labeled, and sealed container.
-
Ensure the container is chemically compatible and will not degrade.
2. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
3. Regulatory Compliance:
-
Before disposal, consult your institution's Environmental Health and Safety (EHS) department.
-
Review and adhere to all local, regional, and national regulations governing chemical waste disposal.[1][5]
4. Final Disposal:
-
Arrange for the collected waste to be transported to an approved hazardous waste disposal facility.
-
Do not dispose of this chemical down the drain or in regular trash.[1]
Emergency Procedures
Spills:
-
Evacuate and restrict access to the spill area.
-
Wearing appropriate PPE, carefully sweep up the solid material to avoid dust dispersion and place it into a sealed container for disposal.[4]
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
First Aid:
-
If on skin: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]
-
If swallowed: Rinse mouth and seek immediate medical advice. Do not induce vomiting.[6]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
